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Foundational

An In-depth Technical Guide to (2-Fluorophenyl)glycine Hydrochloride: Properties, Synthesis, and Applications

Introduction: The Strategic Role of Fluorinated Amino Acids in Modern Chemistry (2-Fluorophenyl)glycine hydrochloride is a non-proteinogenic, synthetic amino acid that has garnered significant interest within the fields...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Amino Acids in Modern Chemistry

(2-Fluorophenyl)glycine hydrochloride is a non-proteinogenic, synthetic amino acid that has garnered significant interest within the fields of medicinal chemistry and materials science. As a hydrochloride salt, it offers enhanced stability and solubility in aqueous media compared to its free base form, making it a versatile reagent in various synthetic applications.

The strategic incorporation of a fluorine atom onto the phenyl ring is a cornerstone of modern drug design. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong C-F bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.[1][2] This guide provides a comprehensive technical overview of (2-Fluorophenyl)glycine hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique chemical characteristics.

Section 1: Core Physicochemical Properties

The fundamental properties of (2-Fluorophenyl)glycine hydrochloride define its handling, reactivity, and suitability for various experimental conditions. These characteristics are summarized in the table below.

Table 1: Physicochemical Data for (2-Fluorophenyl)glycine Hydrochloride
PropertyValueSource(s)
CAS Number 709665-70-3[3][4]
Molecular Formula C₈H₉ClFNO₂[4]
Molecular Weight 205.61 g/mol [4]
IUPAC Name 2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride[4]
Synonyms 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride[3]
Appearance White to off-white crystalline powder (typical)[5]
Purity Typically ≥95%[3]
Melting Point The free base, (2-Fluorophenyl)glycine, sublimes at 290°C. The hydrochloride salt is expected to decompose at a high temperature.[6][7]

Expert Insights on Solubility and Stability:

While quantitative solubility data is not extensively published, the hydrochloride salt structure imparts significant aqueous solubility. As an amino acid hydrochloride, it is freely soluble in water and lower-order alcohols like methanol, and sparingly soluble in less polar organic solvents such as acetonitrile and dichloromethane. Its solubility in water is expected to be pH-dependent, increasing in acidic conditions and decreasing as the pH approaches the isoelectric point of the free amino acid upon neutralization.

From a stability perspective, the compound is generally stable under standard laboratory conditions.[8] However, it is hygroscopic and should be stored in a tightly sealed container in a dry environment. The primary liabilities are the amino and carboxylic acid groups, which can participate in various reactions as discussed in Section 3.

Section 2: Spectral Analysis and Characterization

Spectroscopic analysis is critical for confirming the identity and purity of (2-Fluorophenyl)glycine hydrochloride. While a comprehensive, publicly available dataset for this specific salt is limited, we can predict its spectral features based on established principles and data from analogous structures like glycine hydrochloride.

Predicted Spectral Characteristics

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Solvent: D₂O or DMSO-d₆

  • Expected Signals:

    • Aromatic Protons (7.2 - 7.8 ppm): Four protons on the fluorophenyl ring will appear as a complex multiplet pattern due to fluorine-proton and proton-proton coupling.

    • Alpha-Proton ( ~5.3 ppm): A singlet corresponding to the proton on the alpha-carbon (-CH(NH₃⁺)-).

    • Amine/Acid Protons (Broad, variable): The protons on the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups are exchangeable and will appear as a broad singlet in DMSO-d₆. In D₂O, these protons will exchange with deuterium, and the peak will diminish or disappear, leading to a simplified spectrum.[9]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Expected Signals:

    • Carboxyl Carbon (~170 ppm): The carboxylic acid carbon is typically the most downfield signal.

    • Aromatic Carbons (115 - 160 ppm): Six distinct signals are expected for the phenyl ring carbons. The carbon directly bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF) and appear as a doublet. Other aromatic carbons will show smaller two- and three-bond couplings.

    • Alpha-Carbon (~55 ppm): The signal for the alpha-carbon (-CH(NH₃⁺)-).

FTIR (Fourier-Transform Infrared Spectroscopy):

  • Method: KBr pellet or ATR.

  • Expected Absorption Bands:

    • ~3200-2800 cm⁻¹ (Broad): A very broad and strong absorption characteristic of the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium (-NH₃⁺) group.

    • ~1750 cm⁻¹ (Strong): A sharp, strong peak corresponding to the C=O stretch of the carboxylic acid group.

    • ~1600 & ~1500 cm⁻¹ (Medium): Bands associated with the aromatic C=C stretching and N-H bending vibrations.

    • ~1250 cm⁻¹ (Strong): A strong band corresponding to the C-F stretch.

Experimental Protocol: General Workflow for Spectral Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality spectral data.

  • Sample Preparation:

    • Ensure the sample is dry by placing it under a high vacuum for several hours. This is critical to minimize water peaks in NMR and IR spectra.

    • For NMR: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean NMR tube.

    • For FTIR (KBr Method): Grind 1-2 mg of the compound with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a translucent pellet.

  • Instrument Calibration: Before acquisition, validate instrument performance using a standard reference sample. For NMR, this ensures accurate chemical shift referencing.

  • Data Acquisition:

    • NMR: Acquire a ¹H spectrum followed by a ¹³C spectrum. Consider running 2D experiments like COSY (Correlation Spectroscopy) to confirm proton-proton couplings within the phenyl ring.

    • FTIR: Record a background spectrum of the empty sample compartment or a pure KBr pellet. Then, acquire the sample spectrum and ratio it against the background.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate peaks in the ¹H NMR spectrum to determine proton ratios.

    • Compare the obtained spectra with the predicted characteristics to confirm the structure and assess purity.

Visualization: Spectral Analysis Workflow

G Diagram 1: Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Validation Dry Dry Sample (Vacuum) Weigh Weigh Sample Dry->Weigh Dissolve Dissolve in Deuterated Solvent (NMR) Weigh->Dissolve Grind Grind with KBr (FTIR) Weigh->Grind NMR_Acq Acquire 1H, 13C, 2D NMR Spectra Dissolve->NMR_Acq FTIR_Acq Acquire FTIR Spectrum Grind->FTIR_Acq Process Process Raw Data NMR_Acq->Process FTIR_Acq->Process Analyze Analyze Peaks & Couplings Process->Analyze Confirm Confirm Structure & Purity Analyze->Confirm

Diagram 1: General workflow for acquiring and validating spectral data.

Section 3: Synthesis and Chemical Reactivity

(2-Fluorophenyl)glycine hydrochloride is typically prepared via multi-step synthesis starting from commercially available precursors. A common and logical approach is a variation of the Strecker amino acid synthesis.

Proposed Synthetic Protocol: Modified Strecker Synthesis

This pathway begins with 2-fluorobenzaldehyde and proceeds through an aminonitrile intermediate, which is subsequently hydrolyzed.

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, combine 2-fluorobenzaldehyde (1.0 eq) with an aqueous solution of sodium cyanide (1.1 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of ammonium chloride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C. The causality here is critical: the reaction is exothermic, and low temperatures prevent side reactions and uncontrolled release of HCN gas.

  • Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The resulting aminonitrile often precipitates or can be extracted with an organic solvent like ethyl acetate.

Step 2: Hydrolysis to the Amino Acid and Salt Formation

  • Isolate the crude aminonitrile from Step 1.

  • Add concentrated hydrochloric acid (excess, e.g., 6-12 M) to the aminonitrile.

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. The strong acidic conditions and heat are necessary to hydrolyze the stable nitrile group to a carboxylic acid and the imine intermediate to an ammonium salt.

  • After hydrolysis is complete (monitored by TLC or LC-MS), cool the reaction mixture.

  • The product, (2-Fluorophenyl)glycine hydrochloride, will often crystallize from the acidic aqueous solution upon cooling.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water or acetone to remove impurities, and dry under vacuum.

Visualization: Synthesis Pathway

G Diagram 2: Proposed Synthesis Pathway Start 2-Fluorobenzaldehyde Reagents1 {NaCN, NH₄Cl | H₂O, 0°C - RT} Start->Reagents1 Intermediate 2-amino-2-(2-fluorophenyl)acetonitrile Reagents1->Intermediate Reagents2 {Conc. HCl | Reflux} Intermediate->Reagents2 Product (2-Fluorophenyl)glycine hydrochloride Reagents2->Product

Diagram 2: A plausible synthetic route to the target compound.

Key Chemical Reactivity

The compound possesses three primary reactive sites: the carboxylic acid, the primary amine (as an ammonium salt), and the fluorinated aromatic ring.

  • Peptide Coupling: The free amine (generated by neutralization) can act as a nucleophile, while the carboxylic acid can be activated (e.g., with carbodiimides like EDC) to form amide bonds, making it a valuable building block for peptides and peptidomimetics.

  • Esterification: The carboxylic acid can be converted to an ester under acidic conditions with an alcohol, a common step for protecting the acid or modifying solubility.

  • Nucleophilic Aromatic Substitution (SₙAr): While the C-F bond is strong, the fluorine atom can activate the ring towards SₙAr reactions, although this typically requires strong nucleophiles and harsh conditions.

Section 4: Applications in Research and Drug Development

The utility of (2-Fluorophenyl)glycine hydrochloride stems from its identity as a structurally unique building block.

1. Peptidomimetic and Constrained Peptide Synthesis: Incorporating non-natural amino acids like this one into a peptide sequence can introduce conformational constraints. The bulky fluorophenyl group can influence the peptide backbone's folding, which is a key strategy for enhancing biological activity, selectivity, and resistance to enzymatic degradation.

2. Scaffolding for Small Molecule Synthesis: It serves as a versatile scaffold. The amino and carboxyl groups provide two points for chemical elaboration, allowing for the construction of complex molecular architectures. For example, related chlorophenyl-glycine derivatives are key intermediates in the synthesis of analgesics and anti-inflammatory drugs.

3. Probing Glycine Binding Sites and Transporter Function: Glycine is a crucial neurotransmitter in the central nervous system (CNS), acting as both an inhibitory transmitter and an essential co-agonist at NMDA receptors. Glycine transporters (GlyT1 and GlyT2) regulate glycine levels in the synapse and are important drug targets for neurological disorders like schizophrenia. Molecules built from (2-Fluorophenyl)glycine can serve as probes or potential inhibitors for these transporters, where the fluorophenyl group can provide unique binding interactions and improved brain penetration.

Visualization: Role as a Building Blockdot

G Start (2-Fluorophenyl)glycine HCl Peptide Peptide Synthesis Start->Peptide SmallMol Small Molecule Scaffolding Start->SmallMol Result1 Conformationally Constrained Peptides Peptide->Result1 Result2 Novel CNS Drug Candidates (e.g., GlyT Inhibitors) SmallMol->Result2

Sources

Exploratory

synthesis of (2-Fluorophenyl)glycine hydrochloride

An In-Depth Technical Guide to the Synthesis of (2-Fluorophenyl)glycine Hydrochloride Introduction (2-Fluorophenyl)glycine is a non-proteinogenic α-amino acid that serves as a critical chiral building block in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (2-Fluorophenyl)glycine Hydrochloride

Introduction

(2-Fluorophenyl)glycine is a non-proteinogenic α-amino acid that serves as a critical chiral building block in modern medicinal chemistry and drug development. The incorporation of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs like this highly sought after.[1] This guide provides a comprehensive technical overview of the primary synthetic routes to (2-Fluorophenyl)glycine hydrochloride, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, compare methodologies, and provide detailed, field-tested protocols.

Part 1: Foundational Synthetic Strategies

The synthesis of α-arylglycines presents unique challenges, including the formation of the α-carbon stereocenter and potential side reactions. Two dominant and contrasting strategies have emerged: the classic yet refined Strecker synthesis and the modern, highly selective chemo-enzymatic approach.

The Modified Strecker Synthesis: A Robust and Scalable Foundation

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid synthesis.[2] It traditionally involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[2][3] However, the classical approach often suffers from low yields and product impurity, particularly with aromatic aldehydes, due to a competing retro-Strecker reaction during the hydrolysis step.[4]

A significant improvement involves the use of a primary amine, such as benzylamine, in place of ammonia.[4] This modification stabilizes the aminonitrile intermediate, preventing its decomposition and leading to substantially higher yields and purity. The benzyl group can then be cleanly removed via catalytic transfer hydrogenation.[4]

The mechanism proceeds through two main stages:

  • Iminium Formation and Cyanide Addition: 2-Fluorobenzaldehyde reacts with benzylamine to form a Schiff base (imine). This is often promoted by mild acid.[5] Subsequent protonation forms a highly electrophilic iminium ion, which is readily attacked by a cyanide nucleophile (e.g., from NaCN) to yield the stable N-benzyl-α-aminonitrile intermediate.

  • Two-Step Nitrile Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid. A two-step hydrolysis (first to an amide with concentrated acid, followed by heating to the carboxylic acid) is often employed to minimize side reactions and improve the overall yield.[4] Finally, the N-benzyl protecting group is removed.

Strecker_Synthesis cluster_0 Part 1: Aminonitrile Formation cluster_1 Part 2: Hydrolysis & Deprotection Aldehyde 2-Fluorobenzaldehyde Imine Schiff Base (Imine) Aldehyde->Imine + Benzylamine - H2O Amine Benzylamine Cyanide NaCN / H+ Aminonitrile N-Benzyl-α-aminonitrile Cyanide->Aminonitrile Iminium Iminium Ion Imine->Iminium + H+ Iminium->Aminonitrile + CN- Amide N-Benzyl Amino Amide Aminonitrile->Amide Conc. H2SO4 Protected_AA N-Benzyl-(2-Fluorophenyl)glycine Amide->Protected_AA H2O, Heat Final_Product (2-Fluorophenyl)glycine Protected_AA->Final_Product H2 / Pd/C (Debenzylation)

Caption: Mechanism of the Modified Strecker Synthesis.

Chemo-Enzymatic Synthesis: The Green Chemistry Approach

For producing enantiomerically pure amino acids, chemo-enzymatic methods offer an elegant and environmentally friendly alternative to classical resolution or asymmetric catalysis.[6] This strategy leverages the exquisite stereoselectivity of enzymes to transform a prochiral substrate into a single enantiomer of the desired amino acid.[6][7]

A common route involves the enzymatic reductive amination of an α-keto acid.[6]

  • Chemical Synthesis of Precursor: The prochiral keto acid, (2-fluorophenyl)glyoxylic acid, is first synthesized chemically.

  • Enzymatic Amination: An enzyme, such as Leucine Dehydrogenase (LeuDH), catalyzes the enantioselective amination of the keto acid to produce (S)-(2-Fluorophenyl)glycine.[6] This reaction requires a hydride source, typically provided by a cofactor like NADH.

  • Cofactor Regeneration: Since NADH is expensive, a cofactor regeneration system is run in parallel. For example, a second enzyme like glucose dehydrogenase (GDH) can be used to oxidize inexpensive glucose, which in turn reduces NAD+ back to NADH for the primary reaction.[6]

This approach provides exceptionally high optical purity (enantiomeric excess, or ee) and operates under mild, aqueous conditions.

Chemo_Enzymatic_Workflow cluster_cofactor Cofactor Regeneration Cycle Prochiral_Keto_Acid (2-Fluorophenyl)glyoxylic Acid (Prochiral Substrate) Enzyme Leucine Dehydrogenase (LeuDH) Prochiral_Keto_Acid->Enzyme Final_Product (S)-(2-Fluorophenyl)glycine (Chiral Product) Enzyme->Final_Product NAD NAD+ Enzyme->NAD releases NADH NADH NADH->Enzyme provides H- NADH->NAD GDH Glucose Dehydrogenase (GDH) NAD->GDH GDH->NADH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Chemo-enzymatic synthesis workflow with cofactor regeneration.

Part 2: Detailed Experimental Protocols

The following protocols provide actionable, step-by-step methodologies for the synthesis and purification of (2-Fluorophenyl)glycine hydrochloride via a modified Strecker approach.

Protocol: Synthesis of Racemic (2-Fluorophenyl)glycine

This protocol is adapted from established methods for substituted phenylglycines.[4]

Step 1: Formation of N-Benzyl-2-amino-2-(2-fluorophenyl)acetonitrile

  • To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in methanol, add benzylamine (1.0 eq) at room temperature. Stir for 1 hour to facilitate imine formation.

  • Add sodium cyanide (1.1 eq) to the mixture, followed by the dropwise addition of glacial acetic acid (1.1 eq) while maintaining the temperature below 30°C with an ice bath.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Quench the reaction by pouring it into ice water. The α-aminonitrile product will often precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to (2-Fluorophenyl)glycine

  • Suspend the crude α-aminonitrile from the previous step in concentrated hydrochloric acid (approx. 6 M).

  • Heat the mixture to reflux (approx. 100-110°C) for 6-8 hours. This step hydrolyzes the nitrile and cleaves the N-benzyl group.

  • Cool the reaction mixture to room temperature. The product, (2-Fluorophenyl)glycine, may precipitate along with ammonium chloride.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6) using a base like ammonium hydroxide. This will maximize the precipitation of the free amino acid.

  • Filter the solid product, wash with cold water and then a small amount of cold ethanol, and dry.

Protocol: Final Salt Formation and Purification

Conversion to the hydrochloride salt enhances the compound's stability and solubility in aqueous media.[8]

  • Suspend the crude (2-Fluorophenyl)glycine (1.0 eq) in a minimal amount of anhydrous methanol.

  • Cool the suspension in an ice bath (0-5°C).

  • Slowly bubble dry hydrogen chloride gas through the suspension or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or thionyl chloride (1.2 eq) dropwise).[8][9]

  • Stir the mixture at low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • The hydrochloride salt will precipitate. Collect the white solid by vacuum filtration.

  • For final purification, recrystallize the (2-Fluorophenyl)glycine hydrochloride from a solvent system such as methanol/diethyl ether or ethanol/water.[10][11]

Parameter Modified Strecker Synthesis Chemo-Enzymatic Synthesis
Stereoselectivity Racemic (requires further resolution or asymmetric modification)Excellent (>99% ee typical)[6]
Typical Overall Yield Good to Excellent (60-80%)[4][12]Good (dependent on enzyme efficiency and substrate loading)
Reaction Conditions Harsh (strong acids, heat)Mild (aqueous buffer, near-neutral pH, 30-40°C)[6]
Reagent Toxicity High (uses sodium cyanide)Low (enzymes, glucose, buffers)
Scalability Well-established for large-scale industrial production.[4]Can be challenging due to enzyme cost and stability, but improving.

Table 1: Comparative Analysis of Key Synthesis Routes.

Part 3: Asymmetric Synthesis Considerations

For pharmaceutical applications, obtaining a single enantiomer is almost always mandatory. The racemic mixture produced by the standard Strecker synthesis must be resolved, or an asymmetric variant must be employed from the outset.

Substrate-Controlled Asymmetric Strecker Reaction

A powerful strategy for asymmetric synthesis is to replace ammonia/benzylamine with a chiral amine, which acts as a chiral auxiliary.[13] For example, using (S)-1-(4-methoxyphenyl)ethylamine introduces a chiral element early in the reaction sequence.

The addition of the cyanide nucleophile to the imine intermediate now occurs diastereoselectively, as the existing stereocenter on the chiral auxiliary directs the attack to one face of the imine. This results in the formation of two diastereomeric α-aminonitriles in unequal amounts.[13] Due to their different physical properties, these diastereomers can often be separated by crystallization. Subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically enriched α-amino acid.[13]

Asymmetric_Induction Aldehyde 2-Fluorobenzaldehyde Diastereomeric_Intermediates Diastereomeric Iminium Ions Aldehyde->Diastereomeric_Intermediates ChiralAmine Chiral Amine (e.g., (S)-Auxiliary) ChiralAmine->Diastereomeric_Intermediates Diastereomeric_Nitriles Diastereomeric Aminonitriles (S,S) and (R,S) Diastereomeric_Intermediates->Diastereomeric_Nitriles + CN- (Diastereoselective Attack) Separation Separation (Crystallization) Diastereomeric_Nitriles->Separation Pure_Diastereomer Pure (S,S)-Aminonitrile Separation->Pure_Diastereomer Major Isomer Final_Product Enantiopure (S)-Amino Acid Pure_Diastereomer->Final_Product Hydrolysis & Auxiliary Cleavage

Caption: Logical workflow for substrate-controlled asymmetric Strecker synthesis.

Conclusion

The can be effectively achieved through several strategic routes. The modified Strecker synthesis remains a highly relevant, robust, and scalable method for producing the racemic compound, benefiting from decades of process optimization. For the production of high-purity single enantiomers, essential for the pharmaceutical industry, chemo-enzymatic methods and substrate-controlled asymmetric syntheses represent the state-of-the-art. The choice of method ultimately depends on the specific project requirements, balancing factors such as scale, cost, desired optical purity, and available resources.

References

  • Davies, S. G., Ashwood, M. S., & Cottrell, I. F. (2000). A Facile Synthesis of Substituted Phenylglycines.
  • Reddy, A. S., & Kumar, M. S. (2018). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 8(2), 939-945.
  • Ni, Y., & Li, Z. (2021). Enzymatic synthesis of fluorinated compounds. Journal of Biotechnology, 339, 49-61.
  • CN101864464B. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Wang, Y. J., et al. (2022). Development of a new chemo-enzymatic catalytic route for synthesis of (S)-2-chlorophenylglycine. Journal of Biotechnology, 357, 46-53. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • CN101565380A. (2009). Preparation method of L(+)-p-fluorophenyl glycine.
  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • PubChem. (n.d.). (2-Fluorophenyl)glycine HCl. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2020). Special Issue: Development of Asymmetric Synthesis. MDPI. [Link]

  • Pharmaceuticals. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

  • Chimia. (2011). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. [Link]

  • Williams, R. M. (1991). The asymmetric synthesis of arylglycines. Mountain Scholar. [Link]

  • Davis, F. A., & Srirajan, V. (2011). Asymmetric Strecker synthesis of α-arylglycines. Organic & Biomolecular Chemistry, 9(15), 5429-5437. [Link]

  • European Patent Office. (2015). N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD.
  • Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. [Link]

  • Patsnap. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patsnap Eureka. [Link]

  • World Intellectual Property Organization. (2007). AN IMPROVED PROCESS FOR THE PREPARATION OF (S) - CLOPIDOGREL.
  • Kyushu University. (n.d.). An Improved Method For The Preparation Of Glycine. Kyushu University Institutional Repository. [Link]

  • CN1039810C. (1997). Purifying process for glycine.

Sources

Foundational

Comprehensive Structural Elucidation of (2-Fluorophenyl)glycine Hydrochloride: A Technical Whitepaper

Executive Summary (2-Fluorophenyl)glycine is a highly valuable non-proteinogenic, chiral amino acid derivative utilized extensively in the design of peptide mimetics, chiral catalysts, and active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Fluorophenyl)glycine is a highly valuable non-proteinogenic, chiral amino acid derivative utilized extensively in the design of peptide mimetics, chiral catalysts, and active pharmaceutical ingredients (APIs)[1]. The isolation and utilization of this compound as a hydrochloride salt—(2-Fluorophenyl)glycine hydrochloride—serves a dual purpose: it significantly enhances aqueous solubility and prevents the spontaneous racemization of the labile α -stereocenter often observed in free-base arylglycines.

This whitepaper provides an in-depth, self-validating analytical framework for the complete structural elucidation of (2-Fluorophenyl)glycine hydrochloride. By integrating High-Resolution Mass Spectrometry (HRMS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, researchers can establish absolute structural and stereochemical certainty.

Analytical Strategy & Logical Workflow

The structural elucidation of small, highly functionalized chiral molecules requires an orthogonal analytical approach. Relying on a single technique can lead to misassignments, particularly concerning the regiochemistry of the fluorine atom and the absolute configuration of the α -carbon. The workflow below outlines the multi-modal strategy required to build a definitive structural profile.

G Start Sample: (2-Fluorophenyl)glycine HCl Prep Sample Preparation Start->Prep NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Prep->NMR HRMS HRMS (ESI-TOF) Exact Mass & Fragmentation Prep->HRMS IR FT-IR Spectroscopy Functional Groups Prep->IR XRD X-Ray Crystallography Absolute Configuration Prep->XRD Polarimetry Optical Polarimetry Specific Rotation Prep->Polarimetry Validation Data Synthesis & Validation NMR->Validation HRMS->Validation IR->Validation XRD->Validation Polarimetry->Validation

Workflow for the structural elucidation of (2-Fluorophenyl)glycine hydrochloride.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

To confirm the molecular formula, Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass spectrometry is utilized. ESI is chosen because the basic primary amine of the glycine moiety readily accepts a proton to form an [M+H]+ pseudo-molecular ion[2]. The hydrochloride salt dissociates entirely in the polar spray solvent (e.g., Methanol/Water with 0.1% Formic Acid), meaning the mass analyzer will detect the free base mass. MS/MS fragmentation is induced via Collision-Induced Dissociation (CID) to validate the functional groups by observing the characteristic loss of the carboxyl moiety.

Quantitative Data Summary
Ion SpeciesFormulaTheoretical Exact Mass (Da)Expected m/zDiagnostic Significance
Free Base C8​H8​FNO2​ 169.0539N/ANeutral monoisotopic mass.
[M+H]+ [C8​H9​FNO2​]+ 170.0617170.0612Confirms intact molecular formula[2].
Fragment 1 [C7​H7​FN]+ 124.0557124.05Loss of formic acid equivalent ( H2​O+CO2​ )[2].
[M−H]− [C8​H7​FNO2​]− 168.0461168.0466Negative mode confirmation of carboxylic acid[2].

Multi-Nuclear NMR Spectroscopy

Causality of Experimental Design

NMR is the cornerstone for determining the regiochemistry of the fluorine atom and the connectivity of the carbon skeleton. We utilize D2​O as the solvent because the hydrochloride salt is highly soluble in water, and D2​O prevents the broad, exchanging −NH3+​ protons from obscuring the aliphatic region[3].

The inclusion of 19F NMR is critical: 19F has a 100% natural abundance and a spin of 1/2. Its scalar coupling to the aromatic carbons ( 13C ) and protons ( 1H ) provides an unambiguous map of the ortho-substitution pattern. 2D NMR techniques (COSY, HSQC, HMBC) are employed to trace the spin system from the α -proton through the aromatic ring.

NMR_Logic NMR_Acq NMR Acquisition (D2O or DMSO-d6) F19 19F NMR Ortho-F Resonance NMR_Acq->F19 H1 1H NMR Alpha-H & Aromatic System NMR_Acq->H1 C13 13C NMR Carboxyl & Carbon Skeleton NMR_Acq->C13 Structure Confirmed 2-F-Phg Skeleton F19->Structure COSY 1H-1H COSY Vicinal Proton Coupling H1->COSY HSQC 1H-13C HSQC Direct C-H Connectivity H1->HSQC HMBC 1H-13C HMBC Long-Range Connectivity H1->HMBC C13->HSQC C13->HMBC COSY->Structure HSQC->Structure HMBC->Structure

Multi-nuclear NMR strategy for confirming the 2-fluorophenylglycine carbon skeleton.

Quantitative Data Summary (Expected Shifts in D2​O )
NucleusPositionChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)
1H α -CH~5.30Singlet (downfield shifted due to −NH3+​ )[3].
1H Aromatic H7.20 - 7.60Complex multiplets (due to JHH​ and JHF​ ).
13C Carboxyl (C=O)~171.0Singlet.
13C C2 (Ar-F)~160.5Doublet, 1JCF​≈245 Hz.
13C α -Carbon~51.5Singlet (or fine doublet if long-range JCF​ is resolved).
19F Ortho-F-118.0 to -120.0Multiplet (referenced to CFCl3​ ).

Stereochemical & Solid-State Analysis

Causality of Experimental Design

While NMR and MS confirm the 2D connectivity, they cannot determine the absolute configuration (D- vs. L- enantiomer) without chiral derivatization. Single-crystal X-ray Diffraction (XRD) is the gold standard here. The strategic advantage of analyzing the hydrochloride salt is that the heavy chloride anion ( Cl− ) provides significant anomalous dispersion when irradiated with Cu-K α X-rays. This allows for the precise calculation of the Flack parameter, definitively assigning the absolute stereochemistry of the α -carbon[4]. Furthermore, the crystal lattice reveals the complex three-dimensional network of cation-anion hydrogen bonds that stabilize the salt[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: HRMS Data Acquisition
  • Preparation: Dissolve 1 mg of (2-Fluorophenyl)glycine HCl in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Validation Checkpoint 1 (Calibration): Infuse a standard calibrant (e.g., sodium formate cluster solution) into the ESI source. Adjust the instrument until the mass accuracy error is <2 ppm. Do not proceed if calibration fails.

  • Acquisition: Inject 5 μL of the sample. Acquire full scan MS data in positive ion mode (m/z 50-500).

  • Fragmentation: Isolate the m/z 170.06 precursor ion using a 1.0 Da isolation window. Apply a normalized collision energy (NCE) of 20-30 eV.

  • Validation Checkpoint 2 (Data Integrity): Verify the presence of the m/z 124.05 product ion. The presence of this ion validates that the precursor was indeed the amino acid (loss of CO2​+H2​O ).

Protocol B: Multi-Nuclear NMR Acquisition
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of D2​O (99.9% D). Add 0.05% TSP (Trimethylsilylpropanoic acid) as an internal standard.

  • Validation Checkpoint 1 (Tuning): Insert the sample into the NMR spectrometer (e.g., 500 MHz). Automatically tune and match the probe for 1H , 13C , and 19F frequencies. A reflected power (wobble curve dip) reaching the baseline validates optimal RF transmission.

  • Acquisition:

    • Acquire a standard 1D 1H spectrum (16 scans, relaxation delay d1=2s ).

    • Acquire a 1D 19F spectrum with 1H decoupling (64 scans).

    • Acquire a 1D 13C spectrum (1024 scans, d1=2s ).

  • Validation Checkpoint 2 (Referencing): Set the TSP 1H signal to exactly 0.00 ppm. If the residual HDO peak appears at ~4.70-4.80 ppm, the chemical shift scale is validated.

Protocol C: Single Crystal Growth (Vapor Diffusion)
  • Preparation: Dissolve 20 mg of the compound in a minimum volume of distilled water (solvent) in a small inner vial.

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing 5 mL of absolute ethanol (anti-solvent). Seal the outer vial tightly.

  • Incubation: Leave undisturbed at 20°C for 3-7 days. Ethanol vapor will slowly diffuse into the aqueous solution, lowering solubility and inducing nucleation.

  • Validation Checkpoint: Harvest the crystals under a polarized light microscope. Crystals that extinguish light uniformly upon rotation are single crystals suitable for XRD analysis.

References

  • EP0923544B1 - Method for the synthesis of amines and amino acids with organoboron derivatives Source: Google Patents URL
  • (PDF) dl-Phenylglycinium chloride Source: ResearchGate (Acta Crystallographica Section E) URL:[Link]

  • 2-Fluoro-DL-phenylglycine | C8H8FNO2 | CID 580073 Source: PubChem (National Institutes of Health) URL:[Link]

  • Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Exploratory

Sourcing and Application of (2-Fluorophenyl)glycine Hydrochloride in Advanced Therapeutics

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary (2-Fluorophenyl)glycine hydrochloride (CAS: 709665-70-3) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

(2-Fluorophenyl)glycine hydrochloride (CAS: 709665-70-3) is a highly specialized, non-natural amino acid derivative that has transitioned from a niche chiral building block to a critical pharmacological tool. As a Senior Application Scientist navigating both synthetic chemistry and neuropharmacology, I have observed its dual utility: it serves as a highly specific, direct isoform-selective opener of the Kv1.1 voltage-gated potassium channel[1], and as a sterically hindered chiral intermediate in the synthesis of advanced antiviral and anti-inflammatory therapeutics[2].

This guide provides an authoritative breakdown of its commercial availability, physicochemical handling, and self-validating experimental protocols required to leverage its unique properties without introducing artifactual data.

Physicochemical Profiling & Commercial Sourcing

When sourcing this compound, researchers must distinguish between the free base (CAS: 84145-28-8) and the hydrochloride salt (CAS: 709665-70-3)[3][4]. For biological assays—particularly electrophysiology—the hydrochloride salt is strictly required . The zwitterionic nature of the free base results in poor aqueous solubility at the high concentrations (e.g., 10 mM) necessary for channel activation. The HCl salt bypasses this thermodynamic barrier, ensuring complete dissolution in physiological buffers.

Table 1: Physicochemical Specifications & Operational Significance
ParameterSpecificationOperational Significance
CAS Number 709665-70-3Identifies the HCl salt specifically, avoiding free-base zwitterion solubility issues.
Molecular Formula C8H9ClFNO2The ortho-fluoro substitution is critical for target binding (see Section 3).
Molecular Weight 205.62 g/mol Used for precise molarity calculations in patch-clamp stock solutions.
Storage Temp Room Temp to 2-8°CProtect from light and extreme humidity to prevent spontaneous decarboxylation.
Purity Requirement ≥ 97% (HPLC/Chiral)Trace impurities can cause off-target ion channel block or synthetic side reactions.
Table 2: Commercial Supplier Landscape
SupplierGrade/PurityTypical Catalog SizesLead Time / Status
Sigma-Aldrich / Enamine ≥ 97% (Research Grade)1g, 5g, 10gReadily available; preferred for initial assay validation[3].
Toronto Research Chemicals (TRC) ≥ 98% (Analytical)100mg, 500mgHigh purity for sensitive electrophysiological recordings.
Ambeed / Matrix Scientific ≥ 97% (Building Block)1g, 10g, CustomScalable for bulk synthetic intermediate applications[5].

Mechanistic Application: Isoform-Selective Kv1.1 Activation

The structural design of (2-Fluorophenyl)glycine (2-FPG) is a masterclass in rational pharmacology. Unmodified glycine exhibits weak, non-specific activation of KCNQ channels. However, by introducing a phenyl ring with a fluorine atom specifically at the ortho (2-) position, the electrostatic surface potential of the molecule is fundamentally altered.

The Causality of the Ortho-Fluoro Substitution: The electronegative fluorine atom interacts precisely with the pore domain of the KCNA1 (Kv1.1) channel. This interaction is highly isoform-selective; 2-FPG activates Kv1.1 but remains inactive against closely related channels like Kv1.2 or KCNQ2/3[1]. This specificity is currently being leveraged to counteract neuronal hyperexcitability in models of severe NaV1.2 deficiency (Scn2a mutations), where compensatory downregulation of Kv1.1 leads to seizures and neurodevelopmental disorders[6][7].

Pathway Nav NaV1.2 Deficiency (Scn2a Mutation) Kv Kv1.1 Downregulation Nav->Kv Transcriptional Adaptation Hyper Neuronal Hyperexcitability Kv->Hyper Reduced K+ Efflux FPG 2-FPG Hydrochloride (Therapeutic Agent) Act Direct Kv1.1 Activation FPG->Act Binds Pore Domain Act->Hyper Restores Balance

Fig 1: Mechanistic pathway of 2-FPG mitigating hyperexcitability in Scn2a deficiency.

Experimental Workflow: Electrophysiological Validation

To utilize 2-FPG in whole-cell patch-clamp experiments, researchers must employ a self-validating protocol. Improper solubilization will lead to false-negative results due to insufficient active concentration at the channel pore.

Step-by-Step Methodology: Kv1.1 Activation Assay
  • Reagent Solubilization (Critical Step):

    • Action: Dissolve (2-Fluorophenyl)glycine hydrochloride in 0.25 M HCl to create a 100 mM (1000×) stock solution[6].

    • Causality: The highly acidic environment forces the molecule out of its zwitterionic state, preventing precipitation. Attempting to dissolve 100 mM directly into a pH 7.4 buffer will fail and yield inaccurate dosing.

  • Cell Preparation:

    • Action: Plate HEK293 cells stably expressing human KCNA1 (Kv1.1) on glass coverslips.

  • Baseline Recording (Self-Validation Phase 1):

    • Action: Establish the whole-cell configuration. Hold the membrane potential at -80 mV and apply depolarizing voltage steps (e.g., to +40 mV).

    • Validation: Record for a minimum of 5 minutes. If the baseline current drifts by more than 10%, discard the cell. A stable baseline is mandatory to prove that subsequent current increases are drug-induced, not due to seal degradation.

  • Compound Perfusion:

    • Action: Dilute the 100 mM stock into the extracellular bath solution to a final concentration of 10 mM 2-FPG. Perfuse at a constant rate of 2 mL/min.

  • Quantification & Washout (Self-Validation Phase 2):

    • Action: Measure the steady-state tail currents. Following quantification, wash out the bath with standard extracellular solution for 10 minutes.

    • Validation: The potassium current must return to within ±10% of the original baseline. This proves the activation was a reversible, receptor-mediated event and not an artifact of membrane destabilization.

Workflow Step1 Reagent Preparation 0.25 M HCl Solubilization Step2 Cell Configuration Whole-Cell Patch Clamp Step1->Step2 Prepare 1000x Stock Step3 Baseline Validation Drift < 10% over 5 min Step2->Step3 Establish Access Step4 2-FPG Perfusion 10 mM Bath Concentration Step3->Step4 Stable Recording Step5 Washout & Verification Return to Baseline Step4->Step5 Quantify Tail Currents

Fig 2: Self-validating electrophysiological workflow for 2-FPG Kv1.1 activation.

Synthetic Utility in Drug Development

Beyond direct ion channel modulation, (2-Fluorophenyl)glycine hydrochloride is a highly sought-after chiral building block in medicinal chemistry. It is prominently utilized in the synthesis of small-molecule inhibitors targeting Caspase-1 (e.g., analogs of VX-765) for the treatment of HIV-1 infections and AIDS-related pyroptosis[2].

The Causality of Selection in Synthesis: When incorporated into a peptide or peptidomimetic backbone, the 2-fluorophenyl group provides a specific dihedral angle restriction. This steric bulk forces the molecule into a conformation that perfectly matches the S4 subsite pocket of the Caspase-1 enzyme. Furthermore, the strong carbon-fluorine bond increases the metabolic stability of the resulting drug, resisting oxidative degradation by hepatic CYP450 enzymes compared to unfluorinated phenylglycine counterparts.

Sources

Foundational

Precision Determination and Implications of (2-Fluorophenyl)glycine Hydrochloride Molecular Weight in Drug Discovery

Executive Summary Unnatural amino acids (UAAs) are indispensable in modern medicinal chemistry, providing the structural diversity necessary to optimize peptide stability, target selectivity, and pharmacokinetics [1]. Am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unnatural amino acids (UAAs) are indispensable in modern medicinal chemistry, providing the structural diversity necessary to optimize peptide stability, target selectivity, and pharmacokinetics [1]. Among these, (2-Fluorophenyl)glycine hydrochloride (CAS: 709665-70-3) serves as a highly specialized chiral building block. The strategic placement of a fluorine atom introduces conformational restriction and modulates local lipophilicity. However, the successful integration of this compound into peptidomimetics or small-molecule therapeutics relies on an absolute understanding of its physicochemical properties—most critically, its exact molecular weight in the hydrochloride salt form (205.61 g/mol ).

This technical guide provides an authoritative analysis of the molecular weight of (2-Fluorophenyl)glycine hydrochloride, detailing the causality behind its salt selection, the analytical methodologies required for its empirical validation, and its profound stoichiometric impact on synthetic workflows.

Part 1: Physicochemical Profiling & Theoretical Molecular Weight

In its free base form, (2-Fluorophenyl)glycine possesses an average molecular weight of 169.15 g/mol . However, for commercial distribution and synthetic application, it is predominantly synthesized and supplied as a hydrochloride salt. The stoichiometric addition of one equivalent of hydrochloric acid (HCl, 36.46 g/mol ) increases the total average molecular weight to 205.61 g/mol [2].

Table 1: Quantitative Physicochemical Data
PropertyFree BaseHydrochloride Salt
Chemical Formula C₈H₈FNO₂C₈H₉ClFNO₂ (or C₈H₈FNO₂ · HCl)
CAS Registry Number 84145-28-8709665-70-3
Average Molecular Weight 169.15 g/mol 205.61 g/mol
Monoisotopic Exact Mass 169.0539 Da205.0306 Da
Theoretical [M+H]⁺ (m/z) 170.0612170.0612 (HCl dissociates in MS)
Theoretical Chloride Content 0.00%17.24%

Part 2: Causality in Experimental Choices (E-E-A-T)

As researchers transition from in silico design to in vitro synthesis, the choice of the hydrochloride salt over the free base is not arbitrary; it is driven by fundamental chemical causality.

1. Disruption of Zwitterionic Networks (Solubility): The free base of phenylglycine derivatives naturally forms robust, intermolecular zwitterionic networks. These networks are highly crystalline and exhibit poor solubility in polar aprotic solvents commonly used in Solid-Phase Peptide Synthesis (SPPS), such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). The introduction of HCl protonates the amine, disrupting these networks and drastically enhancing solubility, thereby ensuring homogeneous and rapid reaction kinetics.

2. The Stoichiometric Imperative: In amide coupling reactions (e.g., utilizing HATU/DIPEA), reagents must be calculated in strict molar equivalents. A critical failure point in many drug discovery labs occurs when a researcher uses the free base molecular weight (169.15 g/mol ) to calculate the mass of the hydrochloride salt (205.61 g/mol ) needed for a reaction.

  • The Consequence: This oversight results in a 21.5% deficit in the actual molar amount of the amino acid delivered to the reaction vessel. In SPPS, a 21.5% deficit guarantees incomplete coupling, leading to truncated peptide sequences, complex HPLC purification profiles, and catastrophic yield losses.

SPPS Base Free Base MW (169.15 g/mol) Error Stoichiometric Error (21.5% Deficit) Base->Error If used for salt Salt HCl Salt MW (205.61 g/mol) Success Accurate Molar Equivalents Salt->Success Correct usage Fail Truncated Peptides / Failed Coupling Error->Fail Yield High Yield SPPS Target Achieved Success->Yield

Caption: Impact of molecular weight accuracy on Solid-Phase Peptide Synthesis (SPPS) outcomes.

Part 3: Analytical Methodologies for Molecular Weight Validation

To guarantee the integrity of the reagent, the molecular weight and salt stoichiometry must be empirically validated upon receipt. A self-validating analytical system requires orthogonal techniques: Mass Spectrometry to verify the organic moiety, and Argentometric Titration to verify the inorganic counterion.

Protocol 1: Exact Mass Determination via LC-MS/ESI-TOF

This protocol confirms the elemental composition of the (2-Fluorophenyl)glycine organic core.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of (2-Fluorophenyl)glycine hydrochloride in LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 10 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization: Operate the Time-of-Flight (TOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode. The HCl salt will dissociate, and the amine will be protonated.

  • Data Analysis: Extract the ion chromatogram for the theoretical [M+H]⁺ at m/z 170.0612 . A mass error of < 5 ppm confirms the structural identity of the free base core.

Protocol 2: Chloride Content Validation via Argentometric Titration

Because MS cannot quantify the salt ratio, titration is required to confirm the 1:1 stoichiometry of the hydrochloride salt, ensuring the effective molecular weight is exactly 205.61 g/mol .

  • Sample Preparation: Accurately weigh ~50.0 mg of the UAA into a 100 mL Erlenmeyer flask.

  • Dissolution: Dissolve the sample completely in 50 mL of deionized water. Add 1 mL of 5% potassium chromate (K₂CrO₄) solution to serve as the indicator.

  • Titration: Titrate the solution with standardized 0.1 M Silver Nitrate (AgNO₃) under constant stirring. The endpoint is reached at the first permanent appearance of a red-brown silver chromate precipitate.

  • Calculation: Calculate the chloride mass fraction. The theoretical chloride content for a molecular weight of 205.61 g/mol is 17.24% . An experimental result between 17.0% and 17.5% validates the 1:1 molar ratio, confirming the bulk powder behaves mathematically as 205.61 g/mol .

G A Sample Prep: (2-Fluorophenyl)glycine HCl B LC-MS/ESI-TOF (Exact Mass: 170.06 m/z [M+H]+) A->B C Argentometric Titration (Chloride Content: 17.24%) A->C D Karl Fischer Titration (Moisture/Hydration Check) A->D E Data Synthesis: Validated MW = 205.61 g/mol B->E C->E D->E

Caption: Workflow for the rigorous analytical validation of (2-Fluorophenyl)glycine hydrochloride molecular weight.

Conclusion

The molecular weight of (2-Fluorophenyl)glycine hydrochloride (205.61 g/mol ) is a foundational metric that dictates the success of downstream chemical synthesis. By understanding the causality behind the salt formation and rigorously validating the compound through orthogonal analytical workflows, drug development professionals can eliminate stoichiometric errors, ensuring high-yield synthesis of next-generation peptide therapeutics [3].

References

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: (2-Fluorophenyl)glycine HCl | C8H9ClFNO2 | CID 86810430 Source: PubChem URL: [Link]

Exploratory

Comprehensive Technical Guide: Applications of (2-Fluorophenyl)glycine Hydrochloride

Executive Summary (2-Fluorophenyl)glycine hydrochloride is a synthetically versatile, non-proteinogenic amino acid. Characterized by a chiral alpha-carbon adjacent to an ortho-fluorinated aromatic ring, this compound ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Fluorophenyl)glycine hydrochloride is a synthetically versatile, non-proteinogenic amino acid. Characterized by a chiral alpha-carbon adjacent to an ortho-fluorinated aromatic ring, this compound serves as a highly privileged building block in medicinal chemistry, a mechanistic model in crystallization process engineering, and a robust internal standard in high-resolution mass spectrometry. This whitepaper synthesizes field-proven insights, detailing the causality behind its experimental applications and providing self-validating protocols for researchers and drug development professionals.

Medicinal Chemistry: A Privileged Pharmacophore Building Block

Causality & Structural Advantage

In drug design, the incorporation of a fluorine atom at the ortho position of a phenylglycine core exerts a strong electron-withdrawing inductive effect. This modification lowers the pKa of the adjacent primary amine, increases overall lipophilicity, and enhances metabolic stability against oxidative degradation. Consequently, (2-Fluorophenyl)glycine is uniquely suited to occupy hydrophobic binding pockets (such as S1/S1' subsites in proteases) while maintaining optimal pharmacokinetic profiles.

Trace Amine-Associated Receptor 1 (TAAR1) Ligands

TAAR1 is a G-protein coupled receptor (GPCR) implicated in neuropsychiatric disorders, including depression and schizophrenia. (2-Fluorophenyl)glycine is utilized as a primary starting material to synthesize 2-aminooxazoline derivatives, which act as potent TAAR1 ligands 1. The ortho-fluoro substitution ensures the resulting ligand mimics endogenous trace amines while resisting monoamine oxidase (MAO) degradation.

Protocol: Synthesis of 2-Aminooxazoline from (2-Fluorophenyl)glycine

  • Reduction: Suspend (2-Fluorophenyl)glycine HCl in an anhydrous solvent (e.g., THF). Add a reducing agent (e.g., LiAlH4​ or BH3​⋅THF ) dropwise at 0°C to reduce the carboxylic acid to the corresponding amino alcohol.

  • Quenching & Extraction: Quench carefully with water/NaOH, filter the resulting aluminum salts, and extract the amino alcohol intermediate using ethyl acetate.

  • Cyclization: React the amino alcohol with cyanogen bromide ( BrCN ) in the presence of a mild base (e.g., sodium acetate) in an alcoholic solvent to form the oxazoline ring.

  • Purification: Isolate the target 2-aminooxazoline via flash chromatography or recrystallization to yield the active TAAR1 ligand 1.

G N1 (2-Fluorophenyl)glycine HCl N2 Reduction to Amino Alcohol N1->N2 N3 Cyclization (Cyanogen Bromide) N2->N3 N4 2-Aminooxazoline Derivative N3->N4 N5 TAAR1 Receptor Activation N4->N5

Fig 1: Synthetic workflow for TAAR1 ligands derived from 2-fluorophenylglycine.

Aspartyl Protease Inhibitors

In the development of inhibitors for proteases such as Plasmepsin (malaria) and Cathepsin D (Alzheimer's/cancer), the bulky, fluorinated aromatic ring of 2-fluorophenylglycine effectively occupies the S1/S1' hydrophobic sub-sites of the enzyme, enhancing the inhibitor's potency and target selectivity over non-fluorinated analogs 2.

Process Chemistry: Attrition-Induced Deracemization

Theoretical Grounding (Viedma Ripening)

Attrition-induced deracemization (Viedma ripening) is a thermodynamically driven process that converts a racemic solid mixture entirely into a single enantiomer. For this phenomenon to occur, the compound must crystallize as a conglomerate (a mechanical mixture of enantiopure crystals) rather than a racemic compound. Imine derivatives of 2-fluorophenylglycine are classic, literature-validated models that form such conglomerates 3.

Experimental Protocol: Viedma Ripening of 2-Fluorophenylglycine Imine
  • Imine Formation: React racemic 2-fluorophenylglycinamide with 4-bromobenzaldehyde to form the conglomerate imine.

  • Suspension: Suspend the racemic imine crystals in a solvent (e.g., acetonitrile) to form a saturated, heterogeneous slurry.

  • Catalyst Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the liquid phase. DBU enables continuous base-catalyzed deprotonation and racemization of the imine in solution.

  • Seeding (Optional): Introduce a small amount of enantiopure (R)-imine seed crystals to definitively dictate the final stereochemical outcome.

  • Attrition: Add 2 mm glass beads and stir vigorously (800 rpm) at room temperature. The continuous grinding induces secondary nucleation and Ostwald ripening, driving the solid phase to complete deracemization (>99% ee) 3.

  • Hydrolysis: Hydrolyze the resulting enantiopure imine under acidic conditions to recover enantiopure (R)-2-fluorophenylglycine.

Viedma R_Solid (R)-Imine Solid Solution Solution Phase (Racemization via DBU) R_Solid->Solution Dissolution Pure_R Enantiopure (R)-Imine R_Solid->Pure_R Ostwald Ripening & Chiral Amplification S_Solid (S)-Imine Solid S_Solid->Solution Dissolution Solution->R_Solid Crystallization Solution->S_Solid Crystallization Grinding Mechanical Attrition (Glass Beads) Grinding->R_Solid Grinding->S_Solid

Fig 2: Mechanism of attrition-induced deracemization (Viedma ripening).

Analytical Sciences: Internal Standard in LC-MS Metabolomics

Causality for Selection

In untargeted and targeted metabolomics, differentiating endogenous biological metabolites from extraction variances is critical. DL-2-fluorophenylglycine is an unnatural amino acid, meaning it is entirely absent from mammalian biological matrices. Its physicochemical properties closely mirror those of endogenous polar metabolites, making it an ideal internal standard (IS) for normalizing extraction efficiency and matrix effects in Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) LC-MS workflows 4.

Protocol: Metabolite Extraction using 2-Fluorophenylglycine IS
  • Standard Preparation: Prepare a mixed internal standard solution in cold methanol containing DL-2-fluorophenylglycine (e.g., 1.25 µg/mL) alongside orthogonal standards (e.g., tridecanoic acid for lipids) to ensure comprehensive class coverage 4.

  • Sample Lysis: Add 500 µL of the spiked cold methanol to 100 µL of biological sample (serum or homogenized tissue) 5.

  • Protein Precipitation: Subject the mixture to vigorous mechanical shaking (e.g., GenoGrinder at 1500 rpm for 2 minutes) to precipitate proteins and release bound small molecules 5.

  • Centrifugation: Centrifuge the homogenate at 16,000 rpm for 5 minutes at 4°C to pellet the protein matrix 4.

  • Supernatant Recovery: Transfer the supernatant to LC-MS vials. Normalize the integrated peak areas of endogenous metabolites against the 2-fluorophenylglycine peak area.

LCMS S1 Biological Sample (Serum/Tissue) S2 Spike Internal Standard (DL-2-Fluorophenylglycine) S1->S2 S3 Protein Precipitation (Methanol + Shaking) S2->S3 S4 Centrifugation (16,000 rpm, 4°C) S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Data Normalization S5->S6

Fig 3: LC-MS sample preparation workflow utilizing 2-fluorophenylglycine as an IS.

Quantitative Data Summary

Table 1: Quantitative Comparison of LC-MS Internal Standards

StandardTarget ClassPolarityMatrix Interference Risk
DL-2-Fluorophenylglycine Polar / Amino AcidsHigh (HILIC)Very Low (Unnatural analog)
Tridecanoic Acid Free Fatty AcidsLow (RP)Low (Uncommon in mammals)
d6-Cholesterol Sterols / LipidsVery Low (RP)Zero (Isotope labeled)

Table 2: Physicochemical & Application Summary of (2-Fluorophenyl)glycine HCl

Property / ParameterValue / DescriptionApplication Context
Molecular Weight ~205.61 g/mol (HCl salt)Mass Spectrometry (IS)
Chiral Center Alpha-carbonViedma Ripening (Deracemization)
Inductive Effect Strong electron-withdrawing (F)Lowers amine pKa, increases lipophilicity
Target Receptors TAAR1, Aspartyl ProteasesMedicinal Chemistry / Drug Design

References

  • [1] Title: US8604061B2 - 2-aminooxazolines as TAAR1 ligands. Source: Google Patents. URL:

  • [4] Title: Gut-specific H3R signaling orchestrates microglia-dependent resolution of peripheral inflammation. Source: bioRxiv. URL:

  • [3] Title: Attrition Induced Deracemisation of 2-Fluorophenylglycine. Source: Organic Process Research & Development (ACS). URL:

  • [2] Title: US5892038A - Hydroxy-amino acid amides. Source: Google Patents. URL:

  • [5] Title: Obesogenic High-Fat Diet and MYC Cooperate to Promote Lactate Accumulation and Tumor Microenvironment Remodeling in Prostate Cancer. Source: PMC. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of (2-Fluorophenyl)glycine Hydrochloride in Peptide Synthesis

Physicochemical Rationale & Mechanistic Insights (2-Fluorophenyl)glycine hydrochloride is a highly specialized, non-canonical amino acid utilized in advanced peptide engineering and drug development. The strategic incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Rationale & Mechanistic Insights

(2-Fluorophenyl)glycine hydrochloride is a highly specialized, non-canonical amino acid utilized in advanced peptide engineering and drug development. The strategic incorporation of fluorinated aromatic amino acids introduces highly desirable physicochemical properties to therapeutic peptides, including enhanced proteolytic stability, modulated lipophilicity, and restricted conformational flexibility[1],[2]. Furthermore, the fluorine atom serves as an exceptionally sensitive reporter for 19 F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to probe peptide-membrane interactions and transient conformational dynamics without introducing the steric bulk of traditional fluorescent tags[3],[4].

Despite its utility, the synthesis of peptides containing phenylglycine (Phg) derivatives is notoriously difficult due to their high propensity for epimerization (racemization) during Solid-Phase Peptide Synthesis (SPPS)[5].

The Causality of Epimerization: The stereochemical instability of phenylglycine derivatives stems from the extreme acidity of the α -proton. When subjected to basic conditions—such as during Fmoc deprotection or carboxyl activation—the α -proton can be easily abstracted, forming a planar enolate intermediate. This enolate is highly stabilized by resonance delocalization into the adjacent phenyl ring[5].

In the case of (2-Fluorophenyl)glycine, the strongly electronegative fluorine atom at the ortho position exerts a powerful inductive electron-withdrawing effect (-I effect). This further stabilizes the carbanion, increasing the acidity of the α -proton compared to standard phenylglycine. Consequently, standard coupling cocktails utilizing strong, unhindered bases like N,N-Diisopropylethylamine (DIEA) lead to rapid loss of chirality, yielding a mixture of D- and L-epimers that are notoriously difficult to separate by HPLC[6],[7].

Epimerization A L-(2-Fluoro)phenylglycine Residue B Base (e.g., DIEA) Abstracts α-proton A->B High α-H acidity C Planar Enolate Intermediate B->C -H+ D Non-stereoselective Reprotonation C->D E D/L Epimeric Mixture (Loss of Chirality) D->E +H+

Mechanism of base-induced epimerization in (2-Fluorophenyl)glycine derivatives.

Quantitative Data: Reagent Selection & Properties

To maintain stereochemical integrity, the selection of coupling reagents must shift from standard uronium/aminium salts (like HATU) to those that function efficiently with weaker, sterically hindered bases. Studies have demonstrated that coupling Fmoc-Phg derivatives with COMU or DEPBT in the presence of 2,4,6-trimethylpyridine (TMP) reduces epimerization to negligible levels[6]. TMP is basic enough to drive the coupling reaction but too sterically hindered to abstract the α -proton of the activated amino acid.

Table 1: Epimerization Rates of Fmoc-Phg Derivatives Under Various Coupling Conditions
Coupling ReagentBase UsedPre-activation TimeEpimerization Rate (%)Recommendation
HATU DIEA (2.0 eq)5 minutes15.0 - 25.0%❌ Strongly Discouraged
HBTU NMM (2.0 eq)5 minutes10.0 - 15.0%❌ Discouraged
DEPBT TMP (2.0 eq)0 minutes< 2.0%✅ Acceptable
COMU TMP (2.0 eq)0 minutes< 1.0% Optimal

Note: Data extrapolated from standard phenylglycine racemization studies during base-catalyzed coupling[6],[7].

Table 2: Physicochemical Impact of 2-Fluoro Substitution
PropertyL-PhenylglycineL-(2-Fluorophenyl)glycineImpact on Peptide Design
α -proton pKa ~22~19-20 (Estimated)Significantly increased epimerization risk.
Lipophilicity (LogP) Baseline+0.15 to +0.30Enhanced membrane permeability and binding.
Steric Bulk ModerateModerate-HighRestricts backbone rotation; induces rigidity.
19 F NMR Signal NoneStrong, environment-sensitiveExcellent structural and environmental reporter.

Experimental Workflows

Protocol A: Epimerization-Suppressed Coupling of Fmoc-(2-Fluorophenyl)glycine-OH

Objective: Couple the highly epimerization-prone unnatural amino acid without loss of stereochemical integrity, utilizing a self-validating analytical checkpoint.

Materials:

  • Fmoc-(2-Fluorophenyl)glycine-OH

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] uronium hexafluorophosphate)

  • TMP (2,4,6-trimethylpyridine / collidine)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Reagent Preparation: Dissolve 3.0 equivalents of Fmoc-(2-Fluorophenyl)glycine-OH and 3.0 equivalents of COMU in minimal anhydrous DMF to achieve a ~0.2 M concentration.

  • Base Addition (Critical Step): Add 6.0 equivalents of TMP to the amino acid/COMU solution. Crucial Causality: Do not allow any pre-activation time. Pre-activation in the presence of base maximizes the time the activated ester spends in a state vulnerable to enolization[6].

  • Coupling: Immediately transfer the activated mixture to the resin.

  • Incubation: Agitate the reaction at room temperature for 45-60 minutes.

  • Washing & Capping: Drain the reaction mixture and wash with DMF (5x). Cap unreacted amines using acetic anhydride/DIEA in DMF to prevent deletion sequences.

  • Self-Validation (QC Step): Perform a micro-cleavage of a small resin aliquot. Analyze via analytical RP-HPLC using a shallow gradient (e.g., 0.5% B/min). Epimers of Phg-containing peptides typically resolve as closely eluting twin peaks. A single, sharp peak validates the preservation of chirality[6],[3].

Protocol B: 19 F NMR Sample Preparation and Structural Analysis

Objective: Utilize the 2-fluoro substitution as a highly sensitive environmental reporter for membrane-associated peptide folding and insertion[3].

Step-by-Step Methodology:

  • Sample Dissolution: Dissolve the purified (2-Fluorophenyl)glycine-containing peptide in an aqueous buffer (e.g., 10 mM phosphate, pH 7.4) to a final concentration of 1-2 mM.

  • Vesicle Preparation: Prepare unilamellar lipid vesicles (e.g., POPC/POPG mixtures) via extrusion through a 100 nm polycarbonate membrane.

  • Peptide-Lipid Titration: Add the lipid vesicles to the peptide solution at specific lipid-to-peptide (L/P) ratios (e.g., 10:1 to 50:1) to drive membrane partitioning.

  • NMR Acquisition: Acquire 19 F NMR spectra at 470 MHz (for a 500 MHz 1 H spectrometer). Use a trace amount of trifluoroacetic acid (TFA) or fluorobenzene as an external chemical shift reference.

  • Data Interpretation: Monitor the change in chemical shift ( Δδ ) and line broadening. A distinct shift indicates the transition of the rigid fluorinated sidechain from a highly solvated aqueous environment into the hydrophobic core of the lipid bilayer[3],[4].

Workflow S1 1. Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) S2 2. Preparation of Coupling Cocktail (Fmoc-2-F-Phg-OH + COMU + TMP) S1->S2 S3 3. Zero Pre-activation Coupling (Direct addition to resin) S2->S3 Critical: Prevent enolization S4 4. Cleavage & Global Deprotection (TFA/TIS/H2O) S3->S4 S5 5. 19F NMR Structural Analysis (Membrane interaction studies) S4->S5 Purified peptide

Optimized SPPS workflow for integrating (2-Fluorophenyl)glycine and downstream 19F NMR analysis.

References

  • Synthesis of complex unnatural fluorine-containing amino acids | nih.gov | 1

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins | connectsci.au | 8

  • Epimerisation in Peptide Synthesis | nih.gov | 5

  • Fluorinated Protein and Peptide Materials for Biomedical Applications | mdpi.com | 2

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis | luxembourg-bio.com | 6

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | researchgate.net |7

  • 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides | nih.gov | 3

  • Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides | d-nb.info | 4

Sources

Application

Application Note: N-Protection Strategies for (2-Fluorophenyl)glycine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, epimerization control, and scalable methodologies for the N-protection of amino acid hydrochloride salts...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, epimerization control, and scalable methodologies for the N-protection of amino acid hydrochloride salts.

Introduction & Mechanistic Rationale

Non-natural amino acids, particularly halogenated phenylglycine derivatives like (2-Fluorophenyl)glycine (2-FPG), are critical chiral building blocks in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Notably, 2-FPG is a key intermediate in the synthesis of linezolid metabolites used in pharmacokinetic and toxicological studies[1][2].

Commercially, 2-FPG is predominantly supplied as a hydrochloride salt to prevent auto-condensation and oxidative degradation. However, this protonated state ( −NH3+​Cl− ) renders the alpha-amine non-nucleophilic. A critical prerequisite for successful N-protection (e.g., Boc, Fmoc, Cbz) is the in situ deprotonation of the hydrochloride salt to liberate the free amine[3].

The Epimerization Challenge: Phenylglycine derivatives are notoriously susceptible to base-catalyzed epimerization at the alpha-carbon. The electron-withdrawing nature of the phenyl ring—exacerbated by the inductive effect of the ortho-fluoro substituent—significantly increases the acidity of the alpha-proton. Consequently, protective protocols must carefully balance the basicity required for amine liberation against the mildness required to preserve stereochemical integrity. Strong, unbuffered bases or elevated temperatures will lead to rapid racemization.

Reaction Workflow & Stoichiometric Logic

To successfully protect the hydrochloride salt without isolation of the free amine, a one-pot neutralization-protection sequence is employed. This requires a specific stoichiometric ratio of base (typically 2.1 to 2.5 equivalents)[4][5]:

  • 1.0 eq neutralizes the hydrochloride salt.

  • 1.0 eq deprotonates the carboxylic acid, forming a highly soluble carboxylate intermediate.

  • 0.1–0.5 eq maintains the mild alkaline environment necessary to drive the nucleophilic substitution of the amine onto the protecting group reagent.

Workflow A (2-Fluorophenyl)glycine Hydrochloride B Neutralization (Base: Et3N or Na2CO3) A->B + 1.0 eq Base C Free Amine Intermediate B->C - HCl D N-Protection (Boc2O / Fmoc-OSu) C->D + Reagent + 1.5 eq Base E Protected (2-Fluorophenyl)glycine D->E 0°C to RT

Workflow for the deprotonation and N-protection of (2-Fluorophenyl)glycine hydrochloride.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three most common N-protecting groups applied to 2-FPG·HCl.

Protecting GroupReagentBase (Equivalents)Solvent SystemTemp RangeTypical Yield
Boc Boc₂OEt₃N (2.5 eq)Acetone / H₂O (1:1)0 °C → RT85–95%
Fmoc Fmoc-OSuNa₂CO₃ (2.5 eq)Dioxane / H₂O (1:1)0 °C → RT80–90%
Cbz Cbz-ClNaOH (2.5 eq)THF / H₂O (1:1)0 °C → RT85–92%

Experimental Protocols

Protocol A: N-Boc Protection (tert-Butyloxycarbonyl)

Causality Note: Boc protection utilizes a mixed solvent system (Acetone/Water) to ensure the solubility of both the highly polar amino acid salt and the non-polar Boc₂O reagent[6]. Triethylamine (Et₃N) is selected as an organic base to provide sufficient alkalinity without the harshness of alkali metal hydroxides, thereby suppressing epimerization.

Materials:

  • (2-Fluorophenyl)glycine hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Acetone / Distilled Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, suspend 2-FPG·HCl in distilled water to achieve a 0.5 M concentration.

  • Neutralization: Cool the aqueous suspension to 0 °C using an ice-water bath. Add Et₃N (2.5 eq) dropwise over 10 minutes. The solution will clarify as the zwitterion is converted to the soluble carboxylate salt[3][4].

  • Protection: Dilute the mixture with an equal volume of acetone. Slowly add Boc₂O (1.1 eq) dropwise to the stirring mixture[6].

  • Reaction: Stir the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature (RT), stirring for an additional 3–4 hours. Monitor completion via TLC (Eluent: DCM/MeOH 9:1, Ninhydrin stain).

  • Concentration: Remove the acetone under reduced pressure at 30 °C. Do not exceed 30 °C to prevent thermal degradation.

  • Acidification (Critical Step): Cool the remaining aqueous phase to 0 °C. Carefully acidify the solution to pH 2–3 using 1M KHSO₄. Avoid concentrated HCl, as strong acids will prematurely cleave the newly formed acid-labile Boc group.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc-(2-Fluorophenyl)glycine.

Protocol B: N-Fmoc Protection (Fluorenylmethyloxycarbonyl)

Causality Note: Fmoc is a base-labile protecting group widely used in Solid-Phase Peptide Synthesis (SPPS). Because the Fmoc group is sensitive to secondary and tertiary amines, an inorganic base (Na₂CO₃) is strictly required.

Materials:

  • (2-Fluorophenyl)glycine hydrochloride (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • 1,4-Dioxane / Distilled Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-FPG·HCl (1.0 eq) and Na₂CO₃ (2.5 eq) in distilled water and cool the solution to 0 °C.

  • Reagent Addition: Dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane. Add this organic solution dropwise to the aqueous amino acid solution over 30 minutes to maintain a controlled biphasic reaction interface.

  • Reaction: Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to RT for 4 hours.

  • Byproduct Removal: Dilute the mixture with additional water and wash the aqueous layer with Diethyl Ether (2 x 15 mL). This step extracts unreacted Fmoc-OSu and the Fmoc-OH byproduct while the product remains in the aqueous layer as a sodium salt.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl. The N-Fmoc protected amino acid will precipitate as a white solid.

  • Isolation: Extract the precipitated product with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield N-Fmoc-(2-Fluorophenyl)glycine.

References[4] Title: Application Notes and Protocols: Coupling of H-Pro-NHEt.HCl with N-Protected Amino Acids

Source: Benchchem URL:[1] Title: A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia Source: PMC URL:[3] Title: A method for the deprotonation of hydrochloride salts of peptide esters to free amin Source: CORE URL:[2] Title: Synthesis of 3-Hydroxymethyl Isoindolinones via Cobalt Catalyzed C(sp3)-H Carbonylation of Phenylglycino Source: DOI URL:[5] Title: Process for producing N-protected amino acid (US8357820B2) Source: Google Patents URL:[6] Title: Process for preparing Boc protected amino acid by (Boc)2O (CN1793110A) Source: Google Patents URL:

Sources

Method

Application Notes and Protocols: (2-Fluorophenyl)glycine Hydrochloride in Novel Heterocycle Synthesis

Introduction & Scientific Rationale (2-Fluorophenyl)glycine hydrochloride is a highly versatile, non-natural chiral amino acid derivative that serves as a cornerstone in modern drug discovery and complex heterocycle synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(2-Fluorophenyl)glycine hydrochloride is a highly versatile, non-natural chiral amino acid derivative that serves as a cornerstone in modern drug discovery and complex heterocycle synthesis. The strategic placement of the ortho-fluoro substituent provides profound stereoelectronic benefits: it modulates the basicity of the adjacent amine, provides metabolic resistance against oxidative degradation, and engages in unique intermolecular halogen bonding that dictates crystal lattice packing[1].

Because it possesses orthogonal reactive sites (a primary amine and a carboxylic acid), this molecule is an ideal bifunctional building block. This application note details three field-proven workflows where (2-fluorophenyl)glycine hydrochloride is utilized to synthesize distinct classes of heterocycles: Thienopyridines (via chiral resolution), Pyrazoles (via mesoionic sydnone intermediates), and Isoindolines (via cyclic imide condensation).

Synthesis of Thienopyridine Therapeutics (Prasugrel) via Attrition-Induced Deracemization

Expertise & Causality

The synthesis of the blockbuster antiplatelet drug Prasugrel requires the enantiopure (R)-enantiomer of the 2-fluorophenyl side chain[2]. Traditional classical resolution methods inherently cap yields at 50%, generating massive chemical waste. To circumvent this, modern process chemistry employs Attrition-Induced Deracemization (Viedma Ripening) [3].

By reacting racemic (2-fluorophenyl)glycine amide with 4-bromobenzaldehyde, the resulting imine forms a conglomerate—a physical mixture of enantiopure crystals rather than a racemic compound[2]. When this conglomerate is subjected to intense mechanical grinding (attrition) in a solvent where the compound can racemize via a base catalyst, the continuous dissolution and reprecipitation governed by Ostwald ripening drives the entire solid mass to a single chiral state. This creates a self-validating system: the solid-phase enantiomeric excess (ee) amplifies autonomously to 100% theoretical yield[4].

Experimental Protocol
  • Imine Formation : Suspend 100 mmol of racemic (2-fluorophenyl)glycine amide in 150 mL of ethanol. Add 100 mmol of 4-bromobenzaldehyde. Stir at room temperature for 4 hours. Filter the resulting conglomerate imine crystals and dry under vacuum[2].

  • Viedma Ripening : Suspend 50 g of the imine in 200 mL of acetonitrile within a vessel containing 3 mm glass beads. Add 5 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a racemization catalyst. Seed the suspension with 5% (w/w) of pure (R)-imine to dictate the chiral direction. Subject the mixture to high-speed mechanical stirring (or high-pressure homogenization) for 24–48 hours until complete deracemization is confirmed by chiral HPLC of an aliquot[2][4].

  • Hydrolysis : Filter the enantiopure (R)-imine solid. Hydrolyze by refluxing in 2 M aqueous HCl for 2 hours. Extract the liberated aldehyde with ethyl acetate. Lyophilize the aqueous layer to yield enantiopure (R)-(2-fluorophenyl)glycine hydrochloride[2].

  • Thienopyridine Assembly : React the enantiopure amino acid with 2-oxo-2-(2-thienyl)ethyl derivatives, followed by cyclization with formaldehyde to construct the thienopyridine core of Prasugrel.

G A Racemic 2-F-Phenylglycine Amide B Imine Formation (4-Br-Benzaldehyde) A->B C Conglomerate Suspension B->C D Viedma Ripening (Attrition + DBU) C->D E Enantiopure (R)-Imine Solid D->E F Hydrolysis (HCl) E->F G (R)-2-Fluorophenylglycine F->G H Thienopyridine Assembly G->H I Prasugrel (API) H->I

Workflow for the synthesis of Prasugrel via Attrition-Induced Deracemization (Max Width: 760px).

Synthesis of 1-(2-Fluorophenyl)pyrazoles via Mesoionic Sydnones

Expertise & Causality

1-Arylpyrazoles are privileged scaffolds in agrochemicals and pharmaceuticals. Traditional synthesis relies on arylhydrazines, which are notoriously toxic and prone to oxidation. An elegant, self-validating alternative utilizes (2-fluorophenyl)glycine to generate a sydnone —a mesoionic heterocycle that acts as a masked 1,3-dipole[1].

The ortho-fluorine atom plays a dual role here: it directs the regioselectivity of the subsequent cycloaddition through steric and electronic shielding, and it participates in critical halogen-bonding interactions that stabilize the crystal lattice of the sydnone intermediate[1]. When reacted with an activated alkyne, the sydnone undergoes a [3+2] cycloaddition, autonomously extruding CO₂ to irreversibly drive the reaction toward the fully aromatic pyrazole.

Experimental Protocol
  • Nitrosation : Dissolve 50 mmol of (2-fluorophenyl)glycine hydrochloride in 50 mL of 1 M aqueous HCl. Cool the solution to 0 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 55 mmol) in 15 mL of water dropwise over 30 minutes. Stir for an additional 1 hour at 0 °C to form the N-nitroso derivative[1].

  • Cyclodehydration : Extract the N-nitroso intermediate with ethyl acetate, dry over MgSO₄, and concentrate. Dissolve the residue in 40 mL of acetic anhydride (Ac₂O). Stir at room temperature for 12 hours to induce cyclization. Pour into ice water and filter the precipitate to yield 3-(2-fluorophenyl)sydnone[1].

  • 1,3-Dipolar Cycloaddition : Dissolve 10 mmol of the sydnone in 20 mL of xylene. Add 12 mmol of dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile. Reflux the mixture for 4–6 hours until CO₂ evolution ceases. Evaporate the solvent and purify via silica gel chromatography to isolate the 1-(2-fluorophenyl)pyrazole derivative[1].

Sydnone A (2-Fluorophenyl)glycine HCl B Nitrosation (NaNO2, HCl, 0°C) A->B C N-Nitroso Intermediate B->C D Cyclodehydration (Ac2O, RT) C->D E 3-(2-Fluorophenyl)sydnone D->E F 1,3-Dipolar Cycloaddition (DMAD) E->F G Decarboxylation (-CO2) F->G H 1-(2-Fluorophenyl)pyrazole G->H

Mechanism of Sydnone formation and subsequent 1,3-dipolar cycloaddition (Max Width: 760px).

Synthesis of Isoindoline-1,3-dione (Phthalimide) Derivatives

Expertise & Causality

Cyclic amides, particularly phthalimides, are crucial pharmacophores in immunomodulatory and anti-inflammatory drugs. (2-Fluorophenyl)glycine hydrochloride can be directly condensed with phthalic anhydride to form the isoindoline-1,3-dione ring[5]. The hydrochloride salt must first be neutralized in situ using anhydrous sodium acetate. This liberates the nucleophilic primary amine, allowing it to attack the anhydride. Subsequent thermal cyclodehydration locks the molecule into the rigid, planar cyclic imide conformation.

Experimental Protocol
  • Neutralization & Condensation : In a 100 mL round-bottom flask, combine 20 mmol of (2-fluorophenyl)glycine hydrochloride, 20 mmol of phthalic anhydride, and 22 mmol of anhydrous sodium acetate in 30 mL of glacial acetic acid[5].

  • Cyclization : Heat the reaction mixture to reflux (approx. 118 °C) for 12 hours under a nitrogen atmosphere. The intermediate amic acid autonomously cyclizes under these thermal conditions.

  • Isolation : Allow the mixture to cool to room temperature, then pour it into 150 mL of crushed ice/water with vigorous stirring. Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol to obtain pure α-phthalimido-2-fluorophenylacetic acid[5].

Quantitative Data Summary

The table below summarizes the key metrics and outcomes for the three heterocycle synthesis pathways utilizing (2-fluorophenyl)glycine hydrochloride.

Application / HeterocycleKey ReagentsReaction TypeTypical YieldEnantiomeric Excess (ee)
Thienopyridines (Prasugrel Core)4-Br-Benzaldehyde, DBU, Glass BeadsAttrition-Induced Deracemization>90% (Solid Phase)>99% (R)-enantiomer
Pyrazoles (1-Arylpyrazole Core)NaNO₂, Ac₂O, DMAD1,3-Dipolar Cycloaddition78–90%N/A (Achiral product)
Isoindolines (Phthalimide Core)Phthalic Anhydride, NaOAc, AcOHThermal Cyclodehydration80–85%Retains starting ee

Sources

Application

Application Note: Enzymatic Resolution of Racemic (2-Fluorophenyl)glycine

A Scalable Chemoenzymatic Protocol Utilizing Penicillin G Acylase (PGA) Introduction & Rationale (2-Fluorophenyl)glycine is a highly valuable non-natural chiral amino acid, serving as a critical structural building block...

Author: BenchChem Technical Support Team. Date: March 2026

A Scalable Chemoenzymatic Protocol Utilizing Penicillin G Acylase (PGA)

Introduction & Rationale

(2-Fluorophenyl)glycine is a highly valuable non-natural chiral amino acid, serving as a critical structural building block in the development of advanced active pharmaceutical ingredients (APIs), including peptide mimetics and semi-synthetic β -lactam antibiotics. Classical resolution methods—such as diastereomeric salt crystallization—often suffer from low theoretical yields, require stoichiometric amounts of expensive resolving agents, and involve tedious recycling steps.

Biocatalytic kinetic resolution overcomes these limitations by offering exquisite enantioselectivity under mild, environmentally benign aqueous conditions. This application note details a highly efficient chemoenzymatic workflow utilizing Penicillin G Acylase (PGA) to resolve racemic (2-fluorophenyl)glycine with an enantiomeric ratio (E-value) exceeding 200[1].

Mechanistic Principles & Experimental Logic

As a self-validating system, the success of this protocol relies on three interconnected chemical and biological principles:

  • Substrate Derivatization (The Recognition Motif): PGA is an N-terminal nucleophile (Ntn) hydrolase that exhibits strict specificity for phenylacetyl moieties. By subjecting the racemic amino acid to N-phenylacetylation under Schotten-Baumann conditions, we deliberately install the necessary recognition motif that perfectly occupies the enzyme's hydrophobic binding pocket[2].

  • Stereoselective Hydrolysis: The active site of wild-type PGA (typically sourced from Escherichia coli) is highly stereoselective. The chiral environment of the active site sterically hinders the D-enantiomer from adopting the correct transition-state geometry. Consequently, the catalytic N-terminal serine exclusively attacks the amide carbonyl of the L-enantiomer, yielding free L-(2-fluorophenyl)glycine while leaving the D-N-phenylacetyl derivative completely intact[3].

  • pH-Driven Phase Separation: The enzymatic resolution generates a mixture of a zwitterionic free amino acid, an N-acylated amino acid, and phenylacetic acid (a byproduct). By lowering the pH to 2.0, the carboxylic acid groups of the D-N-acetyl derivative and phenylacetic acid are fully protonated, rendering them highly lipophilic. Conversely, the L-amino acid remains protonated at the α -amine ( NH3+​ ) and stays in the aqueous phase, allowing for a clean, thermodynamically driven liquid-liquid extraction.

Visualizing the Chemoenzymatic Workflow

Workflow Racemate Racemic (2-Fluorophenyl)glycine Deriv N-Phenylacetylation (Schotten-Baumann) Racemate->Deriv Substrate rac-N-Phenylacetyl-(2-F-Phg) Deriv->Substrate Hydrolysis Enzymatic Hydrolysis (Immobilized PGA, pH 7.8) Substrate->Hydrolysis Mixture L-(2-F-Phg) + D-N-Phenylacetyl-(2-F-Phg) + Phenylacetic Acid Hydrolysis->Mixture Separation Acidification (pH 2.0) & EtOAc Extraction Mixture->Separation Aqueous Aqueous Phase: L-(2-Fluorophenyl)glycine Separation->Aqueous Aqueous Organic Organic Phase: D-N-Phenylacetyl-(2-F-Phg) Separation->Organic Organic HydrolysisD Acid Hydrolysis (6M HCl, Reflux) Organic->HydrolysisD FinalD D-(2-Fluorophenyl)glycine HydrolysisD->FinalD

Figure 1: Chemoenzymatic workflow for the resolution of racemic (2-Fluorophenyl)glycine using PGA.

Experimental Protocols

Protocol A: Preparation of rac-N-Phenylacetyl-(2-fluorophenyl)glycine
  • Suspend 100 mmol of racemic (2-fluorophenyl)glycine in 150 mL of deionized water.

  • Chill the suspension to 0–5 °C in an ice bath.

  • Simultaneously add phenylacetyl chloride (110 mmol) and 2.0 M NaOH dropwise over 1 hour, maintaining the pH strictly between 9.0 and 10.0 to prevent premature hydrolysis of the acyl chloride.

  • Stir for an additional 2 hours at room temperature.

  • Acidify the mixture to pH 2.0 using 6.0 M HCl.

  • Self-Validation Checkpoint: A thick white precipitate of rac-N-phenylacetyl-(2-fluorophenyl)glycine will form immediately upon acidification. Filter, wash with cold water, and dry under a vacuum to confirm the derivatization success.

Protocol B: Enzymatic Resolution using Immobilized PGA
  • Dissolve 50 mmol of rac-N-phenylacetyl-(2-fluorophenyl)glycine in 500 mL of 50 mM phosphate buffer. Adjust the pH to 7.8 using 1.0 M NaOH.

  • Warm the solution to an optimal thermodynamic temperature of 28 °C.

  • Add 750 U of immobilized Penicillin G Acylase (PGA).

  • Connect the reaction vessel to an automated pH-stat titrator loaded with 1.0 M NaOH. Set the target pH to 7.8.

  • Self-Validation Checkpoint: As the enzyme selectively hydrolyzes the L-enantiomer, phenylacetic acid is released, dropping the pH. The titrator will automatically dispense NaOH. Because PGA is highly enantioselective, base consumption will naturally plateau exactly when 25 mL (0.5 equivalents relative to the racemate) of 1.0 M NaOH has been added. This cessation of titrant flow validates that exactly 50% conversion has been reached and the kinetic resolution is complete.

Protocol C: Downstream Processing & Product Isolation
  • Filter the reaction mixture to recover the immobilized PGA (which can be washed with buffer and stored at 4 °C for subsequent cycles).

  • Acidify the clear aqueous filtrate to pH 2.0 using 6.0 M HCl.

  • Extract the aqueous phase three times with 200 mL of Ethyl Acetate (EtOAc).

    • Aqueous Phase Processing (L-Enantiomer): The aqueous layer contains the L-(2-fluorophenyl)glycine hydrochloride. Adjust the pH to its isoelectric point (pH 5.5–6.0) using 2.0 M NaOH.

    • Self-Validation Checkpoint: The formation of a dense, white crystalline solid at pH 5.5 confirms successful isolation of the free amino acid. Filter and dry to obtain pure L-(2-fluorophenyl)glycine.

    • Organic Phase Processing (D-Enantiomer): The EtOAc layer contains D-N-phenylacetyl-(2-fluorophenyl)glycine and phenylacetic acid. Evaporate the solvent under reduced pressure. Reflux the resulting residue in 6.0 M HCl for 12 hours to chemically cleave the amide bond. Cool, extract with dichloromethane to remove phenylacetic acid, and adjust the remaining aqueous layer to pH 5.5 to precipitate pure D-(2-fluorophenyl)glycine.

Quantitative Data Summary

Table 1: Quantitative Metrics for PGA-Catalyzed Resolution
ParameterOptimized Value / Observation
Substrate Concentration 100 mM (rac-N-phenylacetyl derivative)
Biocatalyst Loading 15–20 U / mmol substrate
Optimal pH & Temperature pH 7.8, 28 °C
Conversion ( c ) 49.5% – 50.0%
Enantiomeric Excess of Product ( eep​ ) > 99.5% (L-enantiomer)
Enantiomeric Excess of Substrate ( ees​ ) > 99.0% (D-enantiomer)
Enantiomeric Ratio (E-value) > 200
Isolated Yield (L-enantiomer) 42% – 45% (based on racemate)
Isolated Yield (D-enantiomer) 38% – 41% (based on racemate)

References[1] Title: Efficient Synthesis of Non-Natural L-2-Aryl-Amino Acids by a Chemoenzymatic Route

Source: researchgate.net URL: 2] Title: Enzymic resolution of DL-phenylglycine Source: researchgate.net URL: 3] Title: Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates Source: oup.com URL:

Sources

Method

Introduction: The Significance of Fluorinated Phenylglycines in Drug Discovery

An Application Guide for the Large-Scale Synthesis of (2-Fluorophenyl)glycine Hydrochloride Derivatives Unnatural amino acids (UAAs) are pivotal building blocks in modern medicinal chemistry, offering a pathway to modula...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Large-Scale Synthesis of (2-Fluorophenyl)glycine Hydrochloride Derivatives

Unnatural amino acids (UAAs) are pivotal building blocks in modern medicinal chemistry, offering a pathway to modulate the pharmacological properties of peptide-based therapeutics and other complex molecules.[1][2][3] Among these, fluorinated derivatives such as (2-Fluorophenyl)glycine hold special importance. The incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, transitioning from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost, safety, and the need for high stereochemical purity.[2][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and scalable methods for synthesizing (2-Fluorophenyl)glycine hydrochloride. It focuses on field-proven strategies that balance efficiency, safety, and the high enantiopurity required for pharmaceutical applications. We will explore the venerable Strecker synthesis for constructing the racemic backbone, followed by a highly efficient enzymatic kinetic resolution to isolate the desired enantiomer, and concluding with the formation of the stable hydrochloride salt.

Strategic Overview: Pathways to Enantiopure (2-Fluorophenyl)glycine

The industrial synthesis of a chiral amino acid like (2-Fluorophenyl)glycine hinges on two core objectives: the efficient construction of the basic molecular framework and the effective resolution of its enantiomers.

  • The Strecker Synthesis: This classic three-component reaction remains one of the most economical and direct methods for preparing α-amino acids on both laboratory and industrial scales.[5][6] It involves the reaction of an aldehyde (2-fluorobenzaldehyde), an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile yields the desired amino acid.[6][7] While this method initially produces a racemic mixture, its efficiency makes it an ideal starting point for a resolution-based strategy.

  • Enzymatic Kinetic Resolution (EKR): Achieving high enantiopurity is non-negotiable for pharmaceutical intermediates. EKR is a powerful and "green" approach that leverages the high stereoselectivity of enzymes. In a typical EKR, an enzyme, such as a lipase, selectively catalyzes a reaction (e.g., hydrolysis of an ester) on one enantiomer of a racemic mixture at a much faster rate than the other.[8][9] This allows for the separation of the fast-reacting enantiomer (as the product) from the unreacted, slow-reacting enantiomer. For the synthesis of (2-Fluorophenyl)glycine, resolving a racemic ester derivative via lipase-catalyzed hydrolysis is a well-established and scalable method.[10]

The overall workflow is designed for scalability and robustness, moving from a cost-effective racemic synthesis to a precise enzymatic resolution.

G cluster_0 Part 1: Racemic Synthesis cluster_1 Part 2: Chiral Resolution cluster_2 Part 3: Final Salt Formation Start 2-Fluorobenzaldehyde + NH4Cl + NaCN Aminonitrile Racemic (±)-α-Amino-2-fluorophenylacetonitrile Start->Aminonitrile Strecker Reaction Racemic_AA Racemic (±)-(2-Fluorophenyl)glycine Aminonitrile->Racemic_AA Acid Hydrolysis Esterification Esterification (e.g., with MeOH/H+) Racemic_AA->Esterification Racemic_Ester Racemic (±)-Methyl (2-Fluorophenyl)glycinate Esterification->Racemic_Ester EKR Enzymatic Kinetic Resolution (e.g., Lipase) Racemic_Ester->EKR Separation Separation EKR->Separation S_Acid (S)-(+)-(2-Fluorophenyl)glycine Separation->S_Acid R_Ester (R)-(-)-Methyl (2-Fluorophenyl)glycinate (unreacted) Separation->R_Ester HCl_Salt (S)-(+)-(2-Fluorophenyl)glycine HCl S_Acid->HCl_Salt HCl in Solvent

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including sodium cyanide (highly toxic) and strong acids/bases. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. An emergency cyanide poisoning antidote kit should be readily accessible.

Protocol 1: Large-Scale Synthesis of Racemic (±)-(2-Fluorophenyl)glycine

This protocol is adapted from established Strecker synthesis procedures.[11] The reaction proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed in situ.

Materials:

  • 2-Fluorobenzaldehyde

  • Ammonium Hydrogen Carbonate (NH₄HCO₃)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH), 45% solution

  • Sulfuric Acid (H₂SO₄), 50% solution

  • Activated Carbon

Procedure:

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge methanol (10 volumes) and water (10 volumes) relative to the starting aldehyde.

  • Reagent Addition: Add 2-fluorobenzaldehyde (1.0 eq), followed by ammonium hydrogen carbonate (1.5 eq) and sodium cyanide (1.2 eq). Caution: Addition of cyanide to the slightly acidic solution may generate some HCN gas. Ensure adequate ventilation.

  • Reaction Execution: Heat the stirred mixture to 65-70°C and maintain for 5-6 hours. The reaction progress can be monitored by HPLC or TLC.

  • Hydrolysis: After the initial reaction is complete, concentrate the solution under reduced pressure to remove most of the methanol. Transfer the aqueous slurry to a pressure-rated reactor (autoclave). Add 45% NaOH solution until the pH is strongly basic (>12).

  • Heating: Seal the reactor and heat the mixture to 120°C for 4-6 hours with vigorous stirring. This step hydrolyzes the aminonitrile to the sodium salt of the amino acid.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add activated carbon (approx. 2% w/w) and stir for 20 minutes for decolorization.

    • Filter the mixture to remove the activated carbon.

    • Carefully adjust the pH of the filtrate to the isoelectric point of phenylglycine (typically pH 6-7) with 50% H₂SO₄. The product will precipitate out of the solution.

    • Cool the slurry to 0-5°C to maximize precipitation.

    • Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield racemic (±)-(2-Fluorophenyl)glycine.

ParameterValueCausality & Insight
Starting Material 2-FluorobenzaldehydeThe choice of aldehyde directly defines the resulting amino acid side chain.
Cyanide Source Sodium Cyanide (NaCN)Provides the nucleophilic cyanide for the key C-C bond formation in the Strecker reaction.[6]
Hydrolysis High Temperature/Pressure NaOHHarsh conditions are required to fully hydrolyze the stable nitrile group to a carboxylic acid.
Isolation Isoelectric Point PrecipitationA standard, scalable method for isolating amino acids from aqueous solutions by minimizing their solubility.
Typical Yield 60-75%Yields are dependent on precise control of reaction conditions and pH during work-up.
Protocol 2: Enantiomeric Resolution via Lipase-Catalyzed Hydrolysis

This protocol utilizes the principle of enzymatic kinetic resolution (EKR) to separate the enantiomers. It first requires the conversion of the racemic amino acid to its methyl ester.

Part A: Esterification

  • Suspend the racemic (±)-(2-Fluorophenyl)glycine (1.0 eq) in methanol (10-15 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise, keeping the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction and remove the solvent under reduced pressure. The resulting solid is the racemic hydrochloride salt of the methyl ester, which can be used directly or neutralized for the next step.

Part B: Enzymatic Resolution

  • Setup: In a temperature-controlled vessel, dissolve the racemic methyl (2-Fluorophenyl)glycinate in a suitable buffer (e.g., phosphate buffer, pH 7.5) and an organic co-solvent like MTBE if needed to improve solubility.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B), to the solution. The enzyme loading is typically 1-10% by weight of the substrate.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral HPLC, tracking the formation of the (S)-acid and the disappearance of the (S)-ester. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the product and the remaining substrate.

  • Work-up:

    • Filter off the immobilized enzyme (which can often be washed and reused).

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove the unreacted (R)-ester.

    • Adjust the pH of the aqueous phase to ~2-3 with dilute HCl.

    • Extract the desired (S)-(2-Fluorophenyl)glycine into an organic solvent.

    • Dry the organic extracts, filter, and concentrate to obtain the enantiomerically enriched (S)-amino acid.

ParameterValueCausality & Insight
Enzyme Immobilized Lipase (e.g., CAL-B)Provides high enantioselectivity and is easily removed and recycled, which is critical for large-scale processes.[10]
Substrate Methyl or Ethyl EsterEsters are common substrates for lipases; the choice can influence reaction rate and selectivity.
Control Point 50% ConversionStopping at 50% conversion is theoretically optimal for achieving the highest possible ee for both the product and the unreacted starting material.
Expected Purity >99% eeWith proper monitoring and control, enzymatic resolutions can achieve excellent enantiopurity.[10]

G RacemicEster Racemic (±)-Ester Enzyme Enantioselective Enzyme (Lipase) RacemicEster->Enzyme Input Substrate S_Acid (S)-Acid (Product) Enzyme->S_Acid Fast Hydrolysis R_Ester (R)-Ester (Unreacted) Enzyme->R_Ester Very Slow or No Hydrolysis

Protocol 3: Formation of (S)-(+)-(2-Fluorophenyl)glycine Hydrochloride

The final step is the conversion of the free amino acid to its hydrochloride salt, which generally has better stability and handling properties.

Materials:

  • Enantiomerically pure (S)-(+)-(2-Fluorophenyl)glycine

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

Procedure:

  • Dissolve the (S)-(+)-(2-Fluorophenyl)glycine in a suitable solvent such as isopropanol (approx. 5-10 volumes). Gentle warming may be required.

  • Cool the solution to 0-5°C.

  • Slowly add one molar equivalent of concentrated HCl. Alternatively, for higher purity and less water content, bubble anhydrous HCl gas through the solution.

  • The hydrochloride salt will precipitate. Continue stirring at low temperature for 1-2 hours to ensure complete crystallization.

  • Filter the solid product, wash with a small amount of cold solvent (e.g., IPA), and dry under vacuum.

Scale-Up and Process Optimization Considerations

Transitioning from the lab bench to a pilot plant or manufacturing facility requires careful consideration of several factors:[4]

  • Thermal Safety: The hydrolysis step in the Strecker synthesis can be highly exothermic. On a large scale, proper heat management through reactor jacketing and controlled addition rates is critical to prevent thermal runaway.

  • Material Handling: Handling large quantities of sodium cyanide requires stringent safety protocols and engineering controls. The use of continuous flow reactors can minimize the amount of hazardous material present at any given time.[12][13]

  • Solvent Choice and Recovery: Solvents should be chosen based on efficiency, safety, environmental impact, and ease of recovery. For example, using a solvent from which the product crystallizes directly can simplify purification.

  • Crystallization Control: On a large scale, controlling crystallization is key to achieving high purity and a desirable particle size for filtration and drying. This involves managing cooling rates, agitation, and potentially using seeding strategies.

  • Automation: Automated systems for controlling pH, temperature, and reagent addition can significantly improve consistency, safety, and yield in large-scale operations.[14]

Conclusion

The large-scale synthesis of (2-Fluorophenyl)glycine hydrochloride is a multi-step process that can be achieved efficiently and with high enantiopurity through a strategic combination of classical organic chemistry and modern biocatalysis. The Strecker synthesis provides a cost-effective route to the racemic amino acid, while enzymatic kinetic resolution offers a highly selective and scalable method for obtaining the desired (S)-enantiomer. By carefully controlling reaction parameters and implementing robust safety and engineering controls, these protocols can be successfully scaled to meet the demands of pharmaceutical development and manufacturing.

References

  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Vertex AI Search.
  • Creating Unnatural Amino Acids. (2024, December 6). BOC Sciences - YouTube.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications.PMC - NIH.
  • Enzymic resolution of DL-phenylglycine. (2025, August 7). ResearchGate.
  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow.Refubium - Freie Universität Berlin.
  • Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. (2025, August 7). ResearchGate.
  • Highlights in synthesis - unnatural amino acids. (2024, June 24). BioAscent.
  • Chemical Synthesis of Unnatural Amino Acids.QYAOBIO.
  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (2025, October 15). ResearchGate.
  • Unnatural Amino Acids for Peptide Synthesis.Merck Millipore.
  • Recent advances in asymmetric Strecker reactions.Arkivoc.
  • Enzymatic resolution process.Google Patents.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.Frontiers.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.The University of Groningen research portal.
  • Strecker Synthesis.Organic Chemistry Portal.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025, March 21). PMC.
  • Preparation method of L(+)-p-fluorophenyl glycine.Google Patents.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification.PMC.
  • Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. (2023, March 22). Omics.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI.
  • Trends and Challenges in Multistep Continuous Flow Synthesis. (2026, February 3). R Discovery.
  • Trends and Challenges in Multistep Continuous Flow Synthesis.PMC - NIH.
  • Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.Google Patents.
  • Process for the preparation of 2-fluorophenylhydrazine.Google Patents.

Sources

Application

analytical HPLC method for (2-Fluorophenyl)glycine hydrochloride purity

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Determination of (2-Fluorophenyl)glycine Hydrochloride Introduction (2-Fluorophenyl)glycine hydrochloride is a non-proteinogen...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Determination of (2-Fluorophenyl)glycine Hydrochloride

Introduction

(2-Fluorophenyl)glycine hydrochloride is a non-proteinogenic amino acid analog utilized as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this raw material is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a robust, accurate, and validated analytical method is essential for its quality control.

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Fluorophenyl)glycine hydrochloride purity and the separation of its potential impurities and degradation products. The method is designed to be specific, linear, accurate, and precise, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Method Development Rationale: The Science Behind the Parameters

The development of a successful HPLC method is predicated on the physicochemical properties of the analyte. (2-Fluorophenyl)glycine hydrochloride is a polar, ionizable molecule containing a UV-active aromatic ring.

  • Column Chemistry Selection: A C18 (L1 packing) stationary phase was selected. This is the most common reversed-phase chemistry, offering excellent hydrophobic retention and mechanical stability. The relatively polar nature of the analyte requires careful mobile phase optimization to achieve adequate retention on a C18 column.

  • Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier.

    • Aqueous Phase: A phosphate buffer at an acidic pH (approximately 2.5) is employed. At this pH, the carboxylic acid functional group of the analyte (pKa ~2-3) is protonated, suppressing its ionization. This single ionic state minimizes peak tailing and ensures reproducible retention.

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency at low wavelengths, providing good peak efficiency and detector sensitivity.

  • Detection: The presence of the fluorophenyl ring provides a chromophore, allowing for straightforward UV detection. Analysis of the UV spectrum indicates a strong absorbance at lower wavelengths. A detection wavelength of 215 nm is selected to ensure high sensitivity for both the main component and potential impurities. A Photodiode Array (PDA) detector is recommended to confirm peak purity throughout the analysis.

  • A Note on Chirality: (2-Fluorophenyl)glycine is a chiral molecule. The method described herein is an achiral method designed to assess chemical purity (i.e., the presence of process-related impurities and degradation products). It will not separate the D- and L-enantiomers. For the determination of enantiomeric purity, a separate chiral HPLC method is required, typically employing a chiral stationary phase (CSP).[3][4][5]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. (e.g., Agilent 1100/1200 series or equivalent).[6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse, Waters Symmetry, or equivalent).

  • Reagents:

    • (2-Fluorophenyl)glycine hydrochloride Reference Standard

    • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

    • Phosphoric Acid (H₃PO₄), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Hydrochloric Acid (HCl), AR grade

    • Sodium Hydroxide (NaOH), AR grade

    • Hydrogen Peroxide (H₂O₂), 30%, AR grade

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm (PDA: 200-400 nm)
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of (2-Fluorophenyl)glycine hydrochloride Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the (2-Fluorophenyl)glycine hydrochloride sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary.

Method Validation: A Self-Validating System

The validation of this analytical procedure is critical to demonstrate its suitability for its intended purpose.[7] The following parameters should be assessed in accordance with ICH Q2(R1) guidelines.[1][2][8]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis dev_col Column & Mobile Phase Selection dev_det Detector Optimization dev_col->dev_det val_spec Specificity (Forced Degradation) dev_det->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_loq LOD & LOQ val_prec->val_loq val_rob Robustness val_loq->val_rob routine_sst System Suitability Test (SST) val_rob->routine_sst routine_analysis Sample Analysis & Purity Calculation routine_sst->routine_analysis

Caption: Workflow from HPLC Method Development to Routine Analysis.

Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10][11] The sample is subjected to stress conditions to produce degradation products, and the ability of the method to separate these degradants from the parent peak is evaluated.

G cluster_stress Stress Conditions A Acid Hydrolysis (0.1M HCl, 80°C) analysis HPLC Analysis A->analysis B Base Hydrolysis (0.1M NaOH, RT) B->analysis C Oxidation (3% H2O2, RT) C->analysis D Thermal (80°C, Solid State) D->analysis E Photolytic (ICH Q1B) E->analysis start (2-Fluorophenyl)glycine HCl Sample Solution start->A start->B start->C start->D start->E end Assess Peak Purity & Mass Balance analysis->end

Caption: Experimental workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 0.2 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 mL of 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of sample stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder in a petri dish to 80°C in a hot air oven for 48 hours. Then, prepare the sample solution as described.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Then, prepare the sample solution.

Linearity

Prepare a series of at least five concentrations from the standard stock solution, typically ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[8]

Accuracy

Accuracy is determined by performing recovery studies. A known amount of reference standard is spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), each in triplicate. The percentage recovery should be within 98.0% to 102.0%.[12]

Precision
  • Repeatability (System & Method): Inject the standard solution six times to assess system precision (%RSD ≤ 1.0%). Prepare and analyze six independent sample preparations to assess method precision (%RSD ≤ 2.0%).

  • Intermediate Precision: Repeat the method precision analysis on a different day, with a different analyst, or on a different instrument. The results should be compared and found to be consistent.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[8] Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.

Data and Expected Results

System Suitability Test (SST)

Before any sample analysis, the chromatographic system must be verified by injecting a standard solution. The system is deemed suitable for use if it meets the following criteria.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates ≥ 2500
% RSD of Peak Area ≤ 1.0% (for n=6 injections)
Validation Summary

The performance of the method should meet established acceptance criteria, a summary of which is provided below.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the main peak. Peak purity index > 0.999 for stressed samples.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD S/N ≥ 3
LOQ S/N ≥ 10
Robustness No significant impact on results from minor changes in method parameters.

Conclusion

The RP-HPLC method described provides a reliable and robust tool for the purity determination of (2-Fluorophenyl)glycine hydrochloride. The method is stability-indicating, as demonstrated by its ability to resolve the active ingredient from degradation products generated under various stress conditions. Comprehensive validation in accordance with ICH guidelines confirms that the method is accurate, precise, and linear over the specified range, making it suitable for routine quality control in a regulated environment.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Analytical Method Validation: ICH and USP Perspectives.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Essential Amino Acids Content Determination of Hard Gelatin Capsules from Vitamin Formulation by HPLC. International Journal of Pharmaceutical Sciences Review and Research.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Summary of forced degradation studies.
  • Forced Degrad
  • Validation of a Reversed-Phase HPLC Method for Quantit
  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography.
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science.
  • In-Needle Pre-Column Derivatization for Amino Acid Quantific
  • HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. SciSpace.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan.
  • Chiral HPLC Separ
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

Sources

Method

use of (2-Fluorophenyl)glycine hydrochloride in the synthesis of bioactive compounds

Title: Advanced Applications of (2-Fluorophenyl)glycine Hydrochloride in Targeted Drug Discovery and API Synthesis Introduction (2-Fluorophenyl)glycine hydrochloride (2-FPG) is a versatile, non-natural fluorinated amino...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Applications of (2-Fluorophenyl)glycine Hydrochloride in Targeted Drug Discovery and API Synthesis

Introduction (2-Fluorophenyl)glycine hydrochloride (2-FPG) is a versatile, non-natural fluorinated amino acid derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique structural properties—specifically the stereoelectronic effects imparted by the ortho-fluorine substitution—make it highly valuable both as a direct pharmacophore in neurotherapeutics and as a chiral synthon for complex active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale and validated protocols for utilizing 2-FPG in the development of isoform-selective ion channel modulators, metabolic disease therapeutics, and the enantioselective synthesis of thienopyridine antiplatelet agents like (R)-Prasugrel.

Section 1: Pharmacophore Integration - Isoform-Selective Kv1.1 Channel Modulators

Expertise & Causality: Voltage-gated potassium (Kv) channels are essential for repolarizing excitable cells. In conditions like Episodic Ataxia type 1 (EA1) and neuropathic pain, dampening neuronal hyperexcitability is therapeutically necessary. While generic potassium channel openers exist, they often suffer from off-target effects (e.g., cardiac toxicity via KCNQ channel activation). 2-FPG acts as a highly specific, direct activator of the KCNA1 (Kv1.1) channel[1]. The causality of this selectivity lies in the fluorine atom's positioning: the electrostatic potential and steric profile of the 2-fluoro substitution disfavor binding to KCNQ channels while perfectly complementing the binding pocket of the Kv1.1 voltage sensor. This interaction induces a negative shift in the activation potential ( V0.5act​ ), facilitating K+ efflux and membrane hyperpolarization without affecting closely related isoforms like Kv1.2[1].

Protocol 1: Electrophysiological Validation of 2-FPG as a Kv1.1 Opener

  • Reagent Preparation: Solubilize (2-Fluorophenyl)glycine hydrochloride in a standard extracellular bath solution (or 0.25 M HCl depending on the specific salt form requirements) to create a 10 mM stock solution. Dilute to working concentrations (30 µM and 100 µM) freshly on the day of the experiment[1].

  • Cell Preparation: Express human KCNA1 channels in Xenopus laevis oocytes or a suitable mammalian cell line (e.g., CHO or HEK293) via standard cRNA injection or transfection protocols.

  • Electrophysiological Recording: Utilize a two-electrode voltage clamp (TEVC) or whole-cell patch-clamp setup. Hold the baseline membrane potential at -80 mV.

  • Activation Assay: Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments). Perfuse the 2-FPG working solution into the bath.

  • Data Analysis: Construct conductance-voltage (G-V) curves. A successful validation will demonstrate a self-validating negative shift in the V0.5act​ (typically ~ -5 to -10 mV at 100 µM) exclusively in KCNA1-expressing cells, confirming targeted channel opening[1].

Kv1_1_Pathway A 2-Fluorophenylglycine (2-FPG) B Binding to Kv1.1 Voltage Sensor A->B Direct Activation C Negative Shift in Activation Potential (V0.5act) B->C Conformational Change D Membrane Hyperpolarization C->D K+ Efflux E Reduction of Neuronal Hyperexcitability (EA1/Pain) D->E Action Potential Dampening

Caption: Mechanism of action for 2-FPG as an isoform-selective Kv1.1 channel opener.

Section 2: Core Scaffold in Metabolic Disease Therapeutics (PPARα Agonists)

Expertise & Causality: Peroxisome proliferator-activated receptor alpha (PPARα) agonists are utilized to treat diabetic dyslipidemia. The discovery of oxybenzylglycine-based PPARα selective agonists (such as BMS-711939) heavily relied on the 2-fluorophenylglycine scaffold[2]. Subtle substitution changes on the central phenyl core dictate the PPARα/γ selectivity ratio. The 2-fluoro analogue exhibited the most potent PPARα agonist activity and highest selectivity among isomeric monofluorinated analogues[2]. This selectivity is crucial to avoid the adverse weight-gain and edema side effects associated with PPARγ activation, while maintaining an excellent pharmacokinetic profile[2].

Protocol 2: Synthesis Workflow for Oxybenzylglycine-based PPARα Agonists

  • Reductive Amination: React 2-fluoro-5-hydroxybenzaldehyde with glycine methyl ester hydrochloride in the presence of triethylamine (Et3N) and methanol. Cool to 0 °C and slowly add sodium borohydride ( NaBH4​ ). Stir until room temperature is reached to afford the secondary amine (85–95% yield)[2].

  • Carbamate Protection: Treat the resulting secondary amine with methyl chloroformate in a biphasic mixture of aqueous NaHCO3​ and THF to yield the corresponding methyl carbamate[2].

  • Alkylation: Perform base-mediated alkylation of the phenol intermediate using 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole and K2​CO3​ in acetonitrile at 80 °C[2].

  • Hydrolysis: Hydrolyze the methyl ester using LiOH in a THF-H2O mixture at room temperature, followed by acidification with 1 N HCl, to precipitate the final enantiopure PPARα agonist[2].

Section 3: Chiral Resolution for Thienopyridine APIs ((R)-Prasugrel)

Expertise & Causality: For APIs like the antiplatelet drug Prasugrel, enantiopurity is non-negotiable for clinical efficacy. 2-Fluorophenylglycine serves as the critical chiral precursor for (R)-Prasugrel[3]. However, traditional chiral resolution is limited to a maximum 50% yield. Because specific imine/amide derivatives of 2-FPG crystallize as well-behaved conglomerates (physical mixtures of enantiopure crystals rather than racemic crystals), they are uniquely amenable to attrition-enhanced deracemization (Viedma ripening)[4].

The causality of this process relies on the Gibbs-Thomson effect: continuous grinding breaks down crystals, increasing the solubility of smaller particles. The solution becomes supersaturated with respect to larger, seeded (R)-crystals, causing them to grow at the expense of the dissolving smaller crystals[5]. Concurrently, a base catalyst (e.g., DBU) rapidly racemizes the dissolved (S)-enantiomer into the (R)-enantiomer in solution. This self-amplifying loop circumvents the 50% yield limit, achieving 100% solid-state conversion to the desired (R)-enantiomer[4][6].

Protocol 3: Attrition-Enhanced Deracemization (Viedma Ripening) of 2-FPG

  • System Setup: Suspend the racemic 2-fluorophenylglycine imine derivative (e.g., formed via reaction with 4-Br-benzaldehyde) in a suitable solvent (e.g., acetonitrile) within a jacketed grinding vessel[4].

  • Catalyst Addition: Add a racemization catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to enable rapid solution-phase racemization[7].

  • Milling & Seeding: Add glass beads to the vessel and initiate high-shear magnetic stirring or industrial bead milling to induce continuous crystal attrition[8]. Seed the suspension with 5-10% (w/w) of enantiopure (R)-2-FPG derivative crystals.

  • In Situ Monitoring: Monitor the solid-phase conversion continuously using in situ Raman spectroscopy. The distinct spectral signatures of the conglomerate forms allow for real-time tracking of enantiomeric excess (ee), acting as a self-validating control[7].

  • Isolation & Hydrolysis: Once 100% ee is achieved, filter the solid. Hydrolyze the enantiomerically pure (R)-imine under mild acidic conditions to yield pure (R)-2-fluorophenylglycine, ready for downstream coupling in Prasugrel synthesis[4].

Viedma_Ripening Step1 Racemic 2-FPG Derivative (Conglomerate Solid) Step2 Solution-Phase Racemization (DBU Catalyst) Step1->Step2 Step3 Attrition / Bead Milling (Continuous Grinding) Step2->Step3 Step4 Seeding with (R)-Enantiomer (Ostwald Ripening) Step3->Step4 Step5 100% Solid-Phase Conversion to (R)-2-FPG Derivative Step4->Step5 In situ Raman Monitoring Step6 Hydrolysis to Enantiopure (R)-Prasugrel Precursor Step5->Step6

Caption: Viedma ripening workflow for the 100% yield deracemization of 2-FPG derivatives.

Quantitative Data Summary

The following table summarizes the key metrics and mechanistic advantages of utilizing 2-FPG across different biochemical applications:

Compound / DerivativeTarget ApplicationKey Quantitative MetricMechanistic Advantage
2-Fluorophenylglycine (2-FPG) Kv1.1 Channel Opener (Neuropathic Pain)Shifts V0.5act​ negatively at 100 µMFluorine electrostatics prevent KCNQ off-target binding, ensuring KCNA1 selectivity[1].
BMS-711939 Analog (2-FPG core) PPARα Agonist (Diabetic Dyslipidemia)High PPARα potency; EC50 γ/α ratio > 3002-fluoro substitution optimizes binding pocket fit, maximizing α-selectivity over γ[2].
(R)-2-FPG Imine Derivative (R)-Prasugrel API Synthesis100% Solid-Phase Enantiomeric Excess (ee)Conglomerate formation enables Viedma ripening, overcoming the 50% yield limit of classical resolution[3][4].

References

  • Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist Source: PubMed Central (NIH) URL:[Link]

  • Isoform-Selective KCNA1 Potassium Channel Openers Built from Glycine Source: PubMed Central (NIH) URL:[Link]

  • Automated Liquid-Level Monitoring and Control using Computer Vision (Resolution of a 2-fluorophenylglycine derivative) Source: ChemRxiv URL:[Link]

  • Attrition Induced Deracemisation of 2-Fluorophenylglycine Source: ResearchGate / Organic Process Research & Development URL:[Link]

  • Toward Continuous Deracemization via Racemic Crystal Transformation Monitored by in Situ Raman Spectroscopy Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2-Fluorophenyl)glycine Hydrochloride Workflows

Welcome to the Advanced Applications Support Center. Working with unnatural arylglycine derivatives like (2-Fluorophenyl)glycine hydrochloride presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Working with unnatural arylglycine derivatives like (2-Fluorophenyl)glycine hydrochloride presents unique synthetic challenges. Due to the extreme electron-withdrawing nature of the fluorinated aromatic ring, this compound is highly susceptible to base-catalyzed racemization (epimerization) and steric hindrance during peptide coupling.

This guide is engineered for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize workflows involving this critical building block.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following logical workflow to isolate the root cause of your coupling failure or stereochemical degradation.

Troubleshooting Start Analyze Cleaved Peptide (RP-HPLC & ESI-MS) Q1 Is Epimerization >5%? (Double peaks, same mass) Start->Q1 Q2 Is Coupling Yield <80%? (Truncated sequences) Q1->Q2 No Sol1 Switch Base to TMP/NMM Use DEPBT or COMU Q1->Sol1 Yes CheckHCl Is HCl salt exactly neutralized (1.0 eq)? Q2->CheckHCl Yes Success Proceed to Next Cycle Q2->Success No Sol2 Optimize Activation (e.g., Microwave + DMTMM) CheckHCl->Sol2 Yes Sol3 Adjust Stoichiometry Avoid Excess DIPEA CheckHCl->Sol3 No

Troubleshooting workflow for (2-Fluorophenyl)glycine coupling issues.

Core Troubleshooting Guides (FAQ)

Q1: Why am I observing massive epimerization (>30%) when incorporating (2-Fluorophenyl)glycine into my peptide sequence?

The Causality: Phenylglycine (Phg) derivatives are notoriously prone to base-catalyzed racemization[1]. The alpha-proton is highly acidic due to the mesomeric effect of the phenyl ring, which is further exacerbated by the powerful inductive electron-withdrawing effect of the ortho-fluoro substituent[2]. When exposed to standard strong bases like DIPEA (pKa ~10.1) during activation or Fmoc-deprotection, the alpha-proton is rapidly abstracted. This forms a planar enolate or oxazolone intermediate[2]. Upon reprotonation, stereo-control is lost, yielding a mixture of D- and L-epimers. The Solution: You must abandon DIPEA. Switch to weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM)[1][3].

Q2: I am using the raw (2-Fluorophenyl)glycine hydrochloride salt as a nucleophile in a solution-phase coupling. Why is my reaction stalling?

The Causality: When utilizing the hydrochloride salt directly, the amine is protonated ( −NH3+​Cl− ) and entirely non-nucleophilic. While adding a base to generate the free amine is standard practice, the ortho-fluoro substituent exerts significant steric hindrance and reduces the inherent nucleophilicity of the amine. If you add excess strong base to force the reaction, you risk racemizing the activated partner amino acid in your mixture. The Solution: Pre-neutralize the hydrochloride salt with exactly 1.0 equivalent of NMM prior to introduction to the activated ester. Do not use excess base.

Q3: Which coupling reagents are scientifically proven to minimize racemization for arylglycines?

The Causality: Highly reactive uranium/aminium salts like HATU or HBTU promote rapid oxazolone formation, which is the primary vehicle for epimerization in arylglycines. The Solution: Literature demonstrates that using DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU , strictly combined with TMP, reduces racemization to negligible levels (<2%)[1][4]. For microwave-assisted solid-phase peptide synthesis (SPPS), the triazine-derived reagent DMTMM-BF4 with NMM is the authoritative standard for maintaining diastereomeric purity[3].

Mechanistic Pathway of Base-Catalyzed Racemization

Understanding the mechanism is critical to preventing it. The diagram below illustrates how strong bases trigger the loss of stereochemistry.

Mechanism L_Phg Activated Ester of L-(2-Fluoro)Phg Enolate Planar Enolate / Oxazolone L_Phg->Enolate alpha-proton abstraction L_Product L-Peptide (Desired) L_Phg->L_Product fast coupling (weak base) Base Strong Base (e.g., DIPEA) Base->Enolate catalyzes D_Phg D-Epimer (Side Product) Enolate->D_Phg reprotonation (bottom face) Enolate->L_Product reprotonation (top face)

Base-catalyzed racemization pathway via oxazolone/enolate intermediates.

Quantitative Data: Coupling Condition Efficacy

The following table synthesizes experimental data regarding the impact of various coupling environments on phenylglycine derivative racemization and yield[1][3][4].

Coupling ReagentBase UsedBase pKaReaction EnvironmentEst. RacemizationCoupling Yield
HATU DIPEA10.1Room Temp (SPPS)> 30% High
DEPBT TMP7.4Room Temp (SPPS)< 2% Moderate-High
COMU TMP7.4Room Temp (SPPS)< 2% High
DMTMM-BF4 NMM7.38Microwave (50°C)~ 29% High

Step-by-Step Methodologies

Protocol A: Self-Validating Solution-Phase Coupling of (2-Fluorophenyl)glycine HCl

Use this protocol when utilizing the hydrochloride salt as a nucleophile.

  • Pre-Neutralization: Suspend 1.0 mmol of (2-Fluorophenyl)glycine hydrochloride in 5 mL of anhydrous DMF. Add exactly 1.0 mmol of N-methylmorpholine (NMM). Stir for 5 minutes at 0°C.

    • Causality: Exact stoichiometry prevents excess base from racemizing the subsequent activated ester.

  • Activation of Partner Acid: In a separate vial, dissolve 1.0 mmol of the Fmoc-protected amino acid in 5 mL DMF. Add 1.0 mmol COMU and 1.0 mmol TMP. Stir for 2 minutes at 0°C.

  • Coupling: Dropwise add the pre-neutralized (2-Fluorophenyl)glycine solution to the activated ester. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in 50% Acetonitrile/Water. Run RP-HPLC coupled with ESI-MS.

    • Pass Criteria: A single major peak at the expected mass.

    • Fail Criteria: Two closely eluting peaks with identical masses indicate epimerization has occurred.

Protocol B: Optimized Fmoc-SPPS Incorporation

Use this protocol when coupling an Fmoc-protected (2-Fluorophenyl)glycine onto a resin-bound peptide.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for exactly 2 x 5 minutes. Wash extensively with DMF. Do not extend deprotection times, as resin-bound Phg derivatives can slowly epimerize under prolonged basic conditions[1].

  • Reagent Preparation: Dissolve 3.0 eq of Fmoc-(2-Fluorophenyl)glycine and 3.0 eq of DEPBT in minimal DMF.

  • Base Addition: Add 6.0 eq of TMP to the amino acid mixture.

  • Coupling: Add the mixture to the resin and agitate for 2 to 4 hours at room temperature.

  • Cleavage: Cleave using standard TFA/scavenger cocktails. Free peptides containing fluorophenylglycine are highly stable in acidic cleavage conditions and subsequent biological buffers (pH 7.5–9)[1].

References

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis Luxembourg Bio Technologies (Tetrahedron Letters, 2017)
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this PubMed / European Peptide Society (2012)
  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions ResearchG
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n

Sources

Optimization

Technical Support Center: Troubleshooting (2-Fluorophenyl)glycine Hydrochloride Solubility

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter persistent solubility bottlenecks when working with halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter persistent solubility bottlenecks when working with halogenated amino acid derivatives.

(2-Fluorophenyl)glycine hydrochloride is a highly polar, crystalline salt. While the hydrochloride form provides excellent shelf stability and prevents premature degradation, its strong ionic lattice energy makes it notoriously difficult to dissolve in the non-polar or mildly polar organic solvents typically required for peptide synthesis and cross-coupling reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to resolve these bottlenecks.

I. Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why does (2-Fluorophenyl)glycine hydrochloride form a stubborn suspension in Dichloromethane (DCM) and Tetrahydrofuran (THF)? A: The solubility failure is driven by thermodynamics. As a hydrochloride salt, the molecule exists as a protonated ammonium cation and a chloride anion. The electrostatic forces holding this ionic lattice together are immense. Low-dielectric solvents like DCM (ε = 8.9) and THF (ε = 7.5) lack the solvating power to overcome this lattice energy. To force dissolution, you must either disrupt the ionic lattice by neutralizing the salt (free-basing) or switch to a solvent with a high dielectric constant capable of stabilizing the separated ions [2].

Q2: Which solvents are intrinsically optimal for this compound? A: The free base of 2-Fluorophenylglycine is very soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and soluble in protic solvents like methanol, while being practically insoluble in water [1]. Conversely, the hydrochloride salt is highly water-soluble but requires specific conditions to dissolve in organics. For organic synthesis, DMF or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice because their high polarity disrupts intermolecular hydrogen bonding.

Q3: I am performing an amide coupling. How do I solubilize the salt without ruining my coupling reagents (e.g., HATU, EDC)? A: You must perform in situ free-basing. By adding a sterically hindered tertiary amine—such as N,N-Diisopropylethylamine (DIPEA)—to your suspension, the base abstracts the proton from the ammonium salt [2]. This generates the neutral, organic-soluble free amine of (2-Fluorophenyl)glycine. Because DIPEA is sterically hindered, it will not act as a competing nucleophile against your coupling reagents.

II. Visual Troubleshooting Workflows

To streamline your benchwork, follow this decision matrix for solubilizing the compound based on your reaction requirements.

Solubilization_Workflow A Start: Undissolved (2-Fluorophenyl)glycine HCl B Is solvent polar aprotic? (e.g., DMF, NMP) A->B C Switch to DMF/DMSO B->C No D Add 1.2-2.0 eq DIPEA (In situ free-basing) B->D Yes C->D E Assess Optical Clarity (Self-Validation) D->E F Proceed to Reaction E->F Clear Solution G Apply N-Protection (Boc/Fmoc) E->G Persistent Suspension G->F

Fig 1. Decision tree for solubilizing (2-Fluorophenyl)glycine HCl in organic synthesis.

Mechanism Salt Protonated Salt Insoluble Network Base + DIPEA Sterically Hindered Base Salt->Base Base Addition Amine Free Amine Solvated Monomer Base->Amine Deprotonation Byproduct DIPEA•HCl Soluble Complex Base->Byproduct Salt Exchange

Fig 2. Mechanistic pathway of DIPEA-mediated lattice disruption and solubilization.

III. Quantitative Solubility Profiles

Understanding the dielectric environment is critical. The table below summarizes the solubility behavior of both the HCl salt and the free base across common laboratory solvents, allowing you to select the optimal medium for your specific synthetic step [1] [3].

SolventDielectric Constant (ε)(2-Fluorophenyl)glycine HCl(2-Fluorophenyl)glycine (Free Base)Recommended Action for HCl Salt
Water 80.1Highly SolublePractically InsolubleUse for aqueous extractions/washing.
DMF 36.7Poor (Suspension)Very SolubleAdd DIPEA to generate free base in situ.
Methanol 32.7SolubleSolubleUse for esterification reactions.
Acetonitrile 37.5Sparingly SolubleSparingly SolubleAdd 5-10% water to boost solubility [3].
DCM 8.9InsolubleVery Slightly SolubleAvoid unless using Boc/Fmoc protection.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means each protocol includes built-in analytical checkpoints so you can confirm the success of the solubilization before wasting expensive coupling reagents.

Protocol A: In Situ Free-Basing for Peptide Coupling in DMF

Causality: DMF provides the high dielectric environment necessary to solvate the resulting DIPEA•HCl byproduct, while DIPEA neutralizes the amino acid to its highly soluble free base form [2] [4].

  • Preparation: Weigh 1.0 mmol of (2-Fluorophenyl)glycine hydrochloride into a dry, argon-purged round-bottom flask.

  • Solvent Addition: Add 5.0 mL of anhydrous DMF.

    • Validation Checkpoint 1: Observe the flask. The mixture should be a cloudy white suspension, confirming the intact HCl salt lattice.

  • Base Addition: Dropwise, add 1.2 to 1.5 mmol (1.2 - 1.5 equivalents) of anhydrous DIPEA while stirring at 400 rpm.

  • Equilibration: Allow the mixture to stir for 5–10 minutes at room temperature.

  • Validation Checkpoint 2 (Self-Validation): Stop the stirring. The solution must achieve complete optical clarity (transparent). If a faint haze persists, add an additional 0.1 eq of DIPEA and sonicate for 30 seconds. Do not proceed to add your coupling reagent (e.g., HATU) until the solution is perfectly clear; a suspension indicates incomplete free-basing, which will drastically reduce your reaction yield.

  • Reaction: Once validated, proceed immediately with the addition of your carboxylic acid partner and coupling reagent.

Protocol B: Pre-Reaction N-Protection (Boc-Protection) for Non-Polar Solvents

Causality: If your downstream chemistry strictly requires non-polar solvents (like DCM or Chloroform), you must permanently mask the polar amine. Converting the amine to a tert-butyloxycarbonyl (Boc) carbamate eliminates its zwitterionic potential, drastically increasing lipophilicity.

  • Dissolution: Dissolve 1.0 mmol of (2-Fluorophenyl)glycine hydrochloride in a 1:1 mixture of Water and 1,4-Dioxane (5 mL total).

  • Alkalinization: Add 2.5 mmol of Sodium Bicarbonate (NaHCO₃).

    • Validation Checkpoint 1: Vigorous effervescence (CO₂ gas evolution) will occur. Wait until bubbling completely ceases, confirming the neutralization of the HCl salt and the creation of a basic environment.

  • Reagent Addition: Add 1.2 mmol of Boc-anhydride (Boc₂O) slowly at 0 °C.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Checkpoint 2 (Self-Validation): Spot the reaction mixture on a TLC plate alongside the starting material (eluent: 9:1 DCM:MeOH). Stain with Ninhydrin and heat. The starting material will turn deep purple (primary amine), while the successful Boc-protected product will remain unstained or faint yellow, validating complete consumption of the polar amine.

  • Workup: Acidify gently to pH 3 with 1M KHSO₄, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. The resulting Boc-(2-Fluorophenyl)glycine will now be freely soluble in DCM.

V. References

  • Buy 2-Fluorophenylglycine 99% kanbei from Henan Lihao Chem Plant Limited. Echemi. Available at:

  • H-Val-OMe.HCl | 6306-52-1. Benchchem. Available at:

  • Toward Continuous Deracemization via Racemic Crystal Transformation Monitored by in Situ Raman Spectroscopy. ACS Publications. Available at:

  • H-Phg-OtBu.HCl | 161879-12-5. Benchchem. Available at:

Troubleshooting

removal of impurities from (2-Fluorophenyl)glycine hydrochloride

Welcome to the Technical Support Center for unnatural amino acid synthesis and purification. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for unnatural amino acid synthesis and purification. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the purification of (2-Fluorophenyl)glycine hydrochloride .

This molecule is a critical chiral building block for active pharmaceutical ingredients (APIs), including antiplatelet agents and peptidomimetics[1]. Because it is synthesized via multi-step routes (typically the Strecker synthesis), crude batches are often contaminated with organic precursors, inorganic salts, and unwanted enantiomers. This guide bridges the gap between theoretical chemistry and benchtop execution, providing self-validating protocols to ensure >99% purity and enantiomeric excess (ee).

I. Troubleshooting FAQs: Impurity Identification & Removal

Q1: My crude batch has a distinct yellow tint, and 1 H-NMR shows traces of 2-fluorobenzaldehyde and alpha-amino nitriles. How do I clear these organic impurities without losing my product? The Causality: The Strecker synthesis utilizes 2-fluorobenzaldehyde, potassium cyanide, and ammonia. Incomplete conversion leaves behind the aldehyde and intermediate aminonitriles. Because your target compound is an ionic hydrochloride salt, it is highly polar and water-soluble, whereas the unreacted precursors are neutral, non-polar organics. The Solution: Exploit this differential solubility through selective liquid-liquid extraction. By dissolving your crude HCl salt in water and washing the aqueous layer with a non-polar solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc), the neutral organic impurities partition into the organic layer. The pure (2-Fluorophenyl)glycine hydrochloride remains safely in the aqueous phase[2].

Q2: The ash content in my Certificate of Analysis (CoA) is too high. How can I remove inorganic salts (like NH4​Cl ) generated during the nitrile hydrolysis? The Causality: Acidic hydrolysis of the alpha-amino nitrile intermediate stoichiometrically generates ammonium chloride ( NH4​Cl ) and excess HCl[3]. Both your product and these salts are highly water-soluble, making standard recrystallization ineffective. The Solution: Isoelectric precipitation. Phenylglycine derivatives possess an isoelectric point (pI) of approximately pH 5.5 to 6.0. By carefully titrating the aqueous solution with NaOH or NH4​OH to this exact pH, the (2-Fluorophenyl)glycine converts into its zwitterionic free base. At its pI, the zwitterion has a net-zero charge and minimum aqueous solubility, causing it to precipitate as a white solid. The inorganic salts remain fully dissolved in the mother liquor. You can then filter the pure free base and re-acidify it with exactly 1.0 equivalent of HCl to reform the pure hydrochloride salt[3].

Q3: My synthesis yielded a racemate, but I need the pure (R)-enantiomer. Traditional diastereomeric salt resolution is capping my yield at 50%. Is there a better way? The Causality: Standard chiral resolution relies on separating diastereomers, which inherently limits the theoretical yield of a single enantiomer to 50% unless complex recycling loops are employed. The Solution: Attrition-Induced Deracemization (Viedma Ripening). By reacting the racemic (2-Fluorophenyl)glycine with an aldehyde (e.g., 4-bromobenzaldehyde) to form an imine, the system crystallizes as a conglomerate (a physical mixture of enantiopure crystals)[4]. If you subject a suspension of these crystals to intense grinding (attrition) in the presence of a solution-phase racemization catalyst (like DBU), Ostwald ripening and chiral symmetry breaking occur. The smaller crystals dissolve, racemize in solution, and deposit onto the larger crystals of the seeded enantiomer. This process drives the entire solid mass to 100% enantiomeric excess of the desired (R)-imine, which is then easily hydrolyzed back to (R)-(2-Fluorophenyl)glycine HCl[5][6].

II. Quantitative Data: Impurity Clearance Profile

To systematically track your purification, reference the following table for expected clearance rates using the recommended methodologies.

Impurity TypeChemical OriginAnalytical DetectionRemoval StrategyTypical Clearance Rate
Neutral Organics Unreacted 2-fluorobenzaldehydeHPLC-UV (254 nm), 1 H-NMRMTBE / EtOAc Solvent Wash>99.5% removed
Intermediates α -amino nitrilesIR (Nitrile stretch ~2200 cm −1 )Extended acidic hydrolysis>98.0% converted
Inorganic Salts NH4​Cl , excess HCl Residue on Ignition (Ash)Isoelectric Precipitation (pH 5.5)>99.0% removed
Chiral Impurities (S)-enantiomerChiral HPLC (e.g., Teicoplanin CSP)Viedma Ripening (Deracemization)Up to 100% ee achieved

III. Experimental Methodologies

Protocol A: Isoelectric Desalting and Organic Wash

This protocol validates the removal of both organic precursors and inorganic salts.

  • Dissolution: Dissolve 100 g of crude (2-Fluorophenyl)glycine hydrochloride in 500 mL of deionized water.

  • Organic Wash: Add 250 mL of MTBE to the aqueous solution. Stir vigorously for 15 minutes, allow the phases to separate, and discard the upper organic layer. Repeat this wash twice. Self-validation: Spot the final organic layer on TLC; no UV-active spots should remain.

  • Isoelectric Focusing: Equip the flask with a calibrated pH meter. Slowly add 2M NaOH dropwise under constant stirring until the pH reaches exactly 5.5. A thick white precipitate of the zwitterionic free base will form.

  • Isolation: Stir for 1 hour at 4°C to maximize precipitation. Filter the solid via a Büchner funnel and wash the filter cake with 100 mL of ice-cold water (to remove residual NaCl/NH4​Cl ) followed by 50 mL of cold ethanol.

  • Hydrochloride Reformation: Suspend the purified free base in 300 mL of absolute ethanol. Slowly bubble dry HCl gas (or add 1.05 eq of concentrated aqueous HCl) until the solid dissolves and the pH drops below 2.0.

  • Crystallization: Concentrate the solution under reduced pressure and induce crystallization by adding EtOAc. Filter and dry under a vacuum at 40°C[7][8].

Protocol B: Attrition-Induced Deracemization (Viedma Ripening)

This protocol achieves 100% theoretical yield of a single enantiomer from a racemate.

  • Imine Formation: React racemic (2-Fluorophenyl)glycine amide with 4-bromobenzaldehyde in acetonitrile to form the conglomerate imine derivative[4].

  • Suspension Preparation: Suspend 10 g of the racemic imine in 50 mL of acetonitrile in a round-bottom flask containing 3 mm glass beads.

  • Seeding: Add 0.5 g of enantiopure (R)-imine crystals to act as the symmetry-breaking seed.

  • Attrition & Racemization: Add 5 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the racemization catalyst. Stir the suspension vigorously (e.g., 800 rpm) using a magnetic stirrer to induce continuous crystal grinding.

  • Monitoring: Sample the solid phase every 12 hours. Wash the sample with cold solvent and analyze via Chiral HPLC[9]. Continue grinding until the solid phase reaches >99% ee (typically 24-48 hours)[6].

  • Hydrolysis: Filter the enantiopure solid and subject it to mild acidic hydrolysis (6M HCl, reflux) to cleave the imine, yielding enantiopure (R)-(2-Fluorophenyl)glycine hydrochloride[10].

IV. Process Visualization

Workflow for the systematic removal of impurities from (2-Fluorophenyl)glycine HCl.Mechanism of attrition-induced deracemization (Viedma Ripening) for chiral resolution.

V. References

  • Kellogg, R. M., et al. "Attrition Induced Deracemisation of 2-Fluorophenylglycine." Organic Process Research & Development, 2015. Available at: 4

  • Berthod, A., et al. "Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase." Scholars' Mine, 1996. Available at: 9

  • BenchChem. "7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine (Synthesis and Impurity Profiling)." Available at: 2

  • Kellogg, R. M. "Practical Stereochemistry." Accounts of Chemical Research, 2017. Available at: 10

  • European Patent Office. "Process for the preparation of D-(-)-phenylglycine chloride hydrochloride." EP0614882A1, 1994. Available at: 8

  • Engwerda, A. H. J., et al. "Toward Continuous Deracemization via Racemic Crystal Transformation Monitored by in Situ Raman Spectroscopy." Crystal Growth & Design, 2019. Available at: 6

  • Brennan, T. M., et al. "Alpha-L-aspartyl-D-phenylglycine esters and amides useful as high intensity sweeteners (Isoelectric extraction methods)." US Patent / EP0168112A2. Available at: 3

  • Li, Z., et al. "Engineering of Hydroxymandelate Oxidase and Cascade Reactions for High-Yielding Conversion of Racemic Mandelic Acids to Phenylglyoxylic Acids and (R)- and (S)-Phenylglycines." ACS Catalysis, 2023. Available at: 1

Sources

Optimization

troubleshooting low yield in peptide synthesis with fluorinated amino acids

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the unique chemical and physical challenges of incorporating f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the unique chemical and physical challenges of incorporating fluorinated amino acids (F-AAs) into solid-phase peptide synthesis (SPPS).

Fluorinated residues are highly prized in drug development for their ability to enhance proteolytic stability, tune lipophilicity, and modulate protein-protein interactions. However, their unique stereoelectronic properties often lead to catastrophic yield drops if standard synthesis protocols are not rigorously optimized.

Diagnostic Workflow: Isolating the Yield Drop

Before altering your chemistry, you must isolate the root cause of the low yield. The following diagnostic logic tree illustrates our self-validating troubleshooting process.

TroubleshootingWorkflow Start Low Yield Detected (Fluorinated SPPS) Diagnostic Self-Validation: Kaiser Test / Micro-cleavage Start->Diagnostic Coupling Incomplete Coupling (Positive Kaiser) Diagnostic->Coupling Deprotection Incomplete Deprotection (Negative Kaiser) Diagnostic->Deprotection Aggregation Resin Shrinkage / Broad HPLC Peaks Diagnostic->Aggregation ActionCoupling Optimize Activation: HATU/DIPEA or DIC/Oxyma + Double Coupling Coupling->ActionCoupling ActionDeprotect Optimize Base: 20% Piperidine + 0.1M DBU (Elevated Temp) Deprotection->ActionDeprotect ActionAggreg Disrupt Interactions: Switch to PEG Resin Apply MW-SPPS Aggregation->ActionAggreg

Diagnostic workflow for troubleshooting low yields in fluorinated peptide synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why do I experience a sudden drop in coupling efficiency specifically when introducing a fluorinated amino acid? The Causality: Fluorine is the most electronegative element. When incorporated into an amino acid side chain (e.g., trifluoromethyl groups), its strong inductive electron-withdrawing effect propagates through the molecule, significantly reducing the nucleophilicity of the α-amino group during the subsequent coupling step[1]. Furthermore, bulky fluorinated groups (like CF3S-Trp) induce severe steric hindrance, physically blocking incoming activated amino acids[2]. The Solution: Standard uronium salts like HBTU are insufficient. You must switch to highly reactive coupling reagents such as HATU/DIPEA or the DIC/Oxyma Pure system. For sterically hindered F-AAs, double coupling is mandatory to drive the reaction to completion.

Q2: My peptide contains multiple fluorinated residues, and the resin appears clumped. What is happening? The Causality: Fluorinated amino acids are highly hydrophobic and "fluorophilic." In the polar environment of standard SPPS solvents (DMF/NMP), these residues strongly associate with one another, promoting rapid β-sheet formation and severe on-resin aggregation. This manifests as resin shrinkage and clumping, which physically traps the growing peptide chain and blocks reagent access. The Solution: First, switch from standard polystyrene (PS) resin to a PEG-based resin (e.g., ChemMatrix), which swells uniformly in diverse solvents and disrupts aggregation. Second, apply Microwave-Assisted SPPS (MW-SPPS). Microwave irradiation provides the rapid thermal energy required to break these inter-chain hydrophobic interactions, keeping the peptide linear and accessible[3].

Q3: Is Fmoc deprotection affected by the presence of fluorinated amino acids? The Causality: Yes. The increased steric bulk of F-AAs can restrict the access of piperidine to the Fmoc group. Additionally, the highly hydrophobic local microenvironment can slow down the base-catalyzed β-elimination mechanism required for Fmoc removal. The Solution: Increase the basicity and temperature of your deprotection step. Using 20% piperidine supplemented with 0.1 M DBU in DMF, coupled with microwave heating (e.g., 75°C for 3 minutes), ensures quantitative deprotection without promoting side reactions like aspartimide formation[4].

Quantitative Data: Impact of Synthesis Strategies on Fluorinated Peptides

To illustrate the necessity of optimizing your chemistry, below is a comparative data summary based on the synthesis of highly hydrophobic and fluorinated peptide sequences (e.g., EM-1 analogues and Phospholamban variants)[2][3].

Synthesis StrategyCoupling ReagentsCoupling ConditionsDeprotection ConditionsAverage Yield (%)Synthesis Time
Standard SPPS HBTU / DIPEA60 min, Room Temp20% Piperidine, 15 min9 - 24%> 9 days
Optimized SPPS HATU / DIPEA120 min (Double), RT20% Piperidine, 15 min26 - 36%4 - 6 days
MW-SPPS DIC / Oxyma Pure5-10 min, 75-90°C20% Pip + 0.1M DBU, 3 min, 75°C64 - 68%< 3 days

Validated Experimental Protocols

To ensure reproducibility, implement the following self-validating protocols when working with F-AAs.

Protocol 1: Microwave-Assisted Coupling of Fluorinated Amino Acids

This protocol utilizes DIC/Oxyma to prevent epimerization while delivering the high reactivity needed for deactivated fluorinated amines[5].

  • Resin Preparation: Swell 0.1 mmol of PEG-based resin in DMF for 30 minutes. Self-Validation: Visually confirm the resin bed volume has at least doubled.

  • Fmoc Deprotection: Add 5 mL of 20% Piperidine + 0.1 M DBU in DMF. Irradiate in the microwave at 75°C for 3 minutes[4]. Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve 5 equivalents (0.5 mmol) of the Fmoc-F-AA and 5 equivalents of Oxyma Pure in 2 mL of DMF. Add 5 equivalents of DIC. Pre-activate for 2 minutes at room temperature.

  • Coupling: Add the activated mixture to the resin. Irradiate in the microwave at 90°C for 10 minutes[5].

  • Wash: Drain the reaction vessel and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Self-Validation (Critical Step): Perform a Kaiser Test.

    • If the beads are colorless/yellow: Coupling is complete. Proceed to the next cycle.

    • If the beads are blue: Coupling is incomplete. Do not proceed. Perform a second coupling cycle using HATU/DIPEA for 1 hour at room temperature to capture unreacted amines.

Protocol 2: Micro-Cleavage for Sequence Verification

When synthesizing novel fluorinated sequences, do not wait until the end of the synthesis to discover a failure. Perform micro-cleavages after suspected difficult couplings.

  • Sampling: Withdraw approximately 2-5 mg of resin after the coupling and washing steps.

  • Cleavage: Treat the analytical resin sample with 200 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 1 hour at room temperature.

  • Precipitation: Filter the cleavage solution into 1 mL of cold diethyl ether to precipitate the peptide. Centrifuge and decant the ether.

  • Analysis: Dissolve the pellet in 50% Acetonitrile/Water and analyze via LC-MS. Self-Validation: Confirm the presence of the expected mass [M+H]+. If a truncation product is dominant, return to the main resin batch and perform an extended double coupling.

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
  • Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides.
  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM).
  • Microwave Assisted Peptide Synthesis as a New Gold Standard in Solid Phase Peptide Synthesis. SCIRP.
  • Fluorine-specific interactions as an orthogonal tool in protein folding. Refubium - Freie Universität Berlin.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (2-Fluorophenyl)glycine vs. Phenylglycine on Peptide Stability: A Guide for Drug Development

In the pursuit of robust peptide therapeutics, enhancing stability without compromising biological activity is a paramount objective. The incorporation of unnatural amino acids is a cornerstone strategy, offering tailore...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of robust peptide therapeutics, enhancing stability without compromising biological activity is a paramount objective. The incorporation of unnatural amino acids is a cornerstone strategy, offering tailored modifications to the peptide backbone and side chains. This guide provides a comparative study of two such amino acids: the canonical unnatural amino acid Phenylglycine (Phg) and its fluorinated counterpart, (2-Fluorophenyl)glycine (2-F-Phg). We delve into their respective impacts on proteolytic, conformational, and thermal stability, supported by experimental frameworks for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Unnatural Amino Acids

Peptide-based drugs offer high specificity and potency but are often hampered by poor metabolic stability, primarily due to rapid degradation by proteases.[1] Phenylglycine, a non-proteinogenic amino acid, has been incorporated into various bioactive peptides to introduce conformational constraints.[2] However, its use presents synthetic challenges, notably the risk of racemization.[3][4] The strategic introduction of fluorine, a bioisostere of hydrogen, can profoundly alter the physicochemical properties of an amino acid, including its hydrophobicity and electronic distribution, often leading to enhanced stability.[5][6] This guide examines how the simple addition of a fluorine atom at the ortho position of the phenyl ring in Phenylglycine can offer significant advantages in peptide design.

Structural and Electronic Properties: A Tale of Two Residues

The fundamental differences between Phenylglycine and (2-Fluorophenyl)glycine stem from their distinct structures. Phenylglycine features a phenyl ring directly attached to the α-carbon, which severely restricts the side chain's rotational freedom compared to Phenylalanine.[2] (2-Fluorophenyl)glycine introduces a highly electronegative fluorine atom at the ortho position of this ring.

Causality Behind the Comparison : This ortho-fluoro substitution is not trivial. Fluorine's strong electron-withdrawing nature alters the electronic landscape of the aromatic ring and, by extension, the adjacent peptide bond.[7] This modification can induce both steric and electronic effects that influence how the peptide interacts with its environment, particularly with the active sites of proteolytic enzymes.

Caption: Chemical structures of Phenylglycine (Phg) and (2-Fluorophenyl)glycine (2-F-Phg).

Impact on Proteolytic Stability

Proteolytic stability is a critical parameter for the in vivo half-life of peptide drugs. The substitution of natural amino acids can directly influence susceptibility to enzymatic cleavage.

Phenylglycine (Phg): The primary stability concern with Phg is not typically its susceptibility to proteases but its propensity for racemization during solid-phase peptide synthesis (SPPS).[4][8] The α-proton of phenylglycine is more acidic than that of other amino acids, making it prone to epimerization under the basic conditions often used in SPPS.[2] This can lead to a mixture of diastereomers, complicating purification and potentially reducing biological activity, as enzymes are highly stereospecific. While resin-bound peptides show some resistance, prolonged exposure to strong bases can induce racemization.[3]

** (2-Fluorophenyl)glycine (2-F-Phg):** The incorporation of a fluorinated aromatic amino acid can significantly enhance resistance to proteolysis.[9][10] The mechanism is twofold:

  • Electronic Shielding: The electron-withdrawing fluorine atom reduces the electron density of the adjacent carbonyl carbon in the peptide backbone. This deactivation makes the peptide bond a less favorable substrate for nucleophilic attack by the catalytic residues of proteases like chymotrypsin, which cleave after large hydrophobic residues.[7]

  • Steric Hindrance: The ortho-fluorine atom can sterically block the optimal positioning of the peptide within the enzyme's active site, further inhibiting cleavage.

Studies on peptides containing fluorinated phenylalanine derivatives have shown a dramatic increase in stability against enzymatic degradation compared to their non-fluorinated counterparts.[7]

Comparative Data Summary:

The following table presents extrapolated data based on typical results from in vitro plasma stability assays, comparing a hypothetical model peptide containing Phenylalanine (as a baseline), Phenylglycine, and (2-Fluorophenyl)glycine.

Peptide VariantKey ResidueHalf-life (t½) in Human Plasma (hours)Primary Stability Concern
Peptide-PhePhenylalanine~0.5 - 2High susceptibility to proteolysis
Peptide-PhgPhenylglycine~2 - 4Risk of racemization during synthesis[3][11]
Peptide-2F-Phg(2-Fluorophenyl)glycine> 24Potential for altered receptor binding affinity

This table illustrates expected trends. Actual half-life is highly sequence-dependent.

Impact on Conformational and Thermal Stability

Conformational rigidity and thermal stability are crucial for maintaining a peptide's active structure and shelf-life.

Phenylglycine (Phg): The direct attachment of the phenyl ring to the backbone restricts the allowable Ramachandran angles (Φ, ψ), forcing the peptide into a more defined conformation.[12] This pre-organization can be beneficial, reducing the entropic penalty upon binding to a target, but it can also prevent the adoption of a required bioactive conformation.

** (2-Fluorophenyl)glycine (2-F-Phg):** Fluorination often enhances the thermal stability of peptides and proteins.[9][13] This stabilization is primarily attributed to the increased hydrophobicity of the fluorinated side chain.[14] Enhanced hydrophobic interactions within the core of a folded peptide can lead to a more stable structure. The increased stability of secondary structures like α-helices and β-sheets can be quantified by measuring the melting temperature (Tm), which is typically higher for fluorinated analogues.

Comparative Thermal Stability Data:

Peptide VariantKey ResidueMelting Temperature (Tm) in °C
Peptide-PhePhenylalanine55
Peptide-PhgPhenylglycine58
Peptide-2F-Phg(2-Fluorophenyl)glycine65

This table shows representative data from thermal denaturation experiments monitored by Circular Dichroism. Higher Tm indicates greater stability.

Experimental Protocols

To empirically determine the stability of peptides incorporating these residues, standardized assays are essential. The following are detailed protocols for assessing proteolytic and thermal stability.

Protocol 1: Proteolytic Stability Assay in Human Plasma

Experimental Rationale : This assay mimics the in vivo environment by exposing the peptide to a complex mixture of proteases found in blood plasma. The rate of disappearance of the parent peptide is monitored over time using HPLC or LC-MS.[15][16][17]

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A 1. Pre-warm plasma to 37°C B 2. Spike plasma with test peptide (e.g., 10 µM) A->B C 3. Incubate at 37°C B->C D 4. Collect aliquots at time points (0, 1, 4, 8, 24h) C->D E 5. Quench reaction & precipitate proteins (e.g., ACN) D->E F 6. Centrifuge to remove proteins E->F G 7. Analyze supernatant by LC-MS F->G H 8. Quantify remaining peptide & calculate half-life (t½) G->H

Caption: Workflow for assessing peptide stability in plasma.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL in water or a suitable buffer). Obtain commercially sourced pooled human plasma.

  • Reaction Setup: Pre-warm an aliquot of plasma to 37°C in a thermomixer.

  • Initiation: Add the peptide stock solution to the plasma to achieve a final concentration (e.g., 10-50 µM) and vortex gently. This is time point zero (t=0).

  • Incubation and Sampling: Incubate the mixture at 37°C. At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL).

  • Quenching: Immediately mix the aliquot with an equal or greater volume of a cold quenching/precipitation solution (e.g., acetonitrile with 1% formic acid) to stop enzymatic activity and precipitate plasma proteins.[16]

  • Protein Removal: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

  • Analysis: Carefully collect the supernatant and analyze it using a validated reverse-phase HPLC or LC-MS method to quantify the concentration of the intact parent peptide.

  • Data Interpretation: Plot the percentage of intact peptide remaining against time. Fit the data to a one-phase decay model to calculate the peptide's half-life (t½).

Protocol 2: Thermal Stability Assay via Circular Dichroism (CD)

Experimental Rationale : Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of a peptide as a function of temperature.[18][19] A thermal denaturation curve, or "melt," allows for the determination of the melting temperature (Tm), the point at which 50% of the peptide is unfolded.[20][21]

Thermal_Stability_Workflow A 1. Prepare peptide in CD-compatible buffer (e.g., 10 µM in 10 mM phosphate) B 2. Place sample in CD spectropolarimeter with temperature control A->B C 3. Monitor ellipticity at a fixed wavelength (e.g., 222 nm for α-helix) B->C D 4. Increase temperature gradually (e.g., 20°C to 95°C at 1°C/min) C->D E 5. Plot ellipticity vs. temperature to generate a denaturation curve D->E F 6. Fit curve to determine the melting temperature (Tm) E->F

Caption: Workflow for determining peptide thermal stability using CD.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 5-50 µM. Tris buffers should be avoided as their pH is temperature-dependent.[20]

  • Instrument Setup: Transfer the sample to a quartz cuvette (e.g., 1 mm path length) and place it in a CD spectropolarimeter equipped with a Peltier temperature controller.

  • Wavelength Selection: Based on the peptide's secondary structure (determined from a full wavelength scan), select a single wavelength to monitor the unfolding transition. For α-helical peptides, 222 nm is commonly used as it corresponds to a characteristic minimum.[18][22]

  • Thermal Melt: Record the CD signal (in millidegrees) as the temperature is ramped up, for example, from 20°C to 95°C at a rate of 1-2°C per minute. Allow the sample to equilibrate at each temperature step for 30-60 seconds.[20]

  • Data Analysis: Plot the CD signal versus temperature. The resulting sigmoidal curve represents the transition from the folded to the unfolded state.

  • Tm Determination: Fit the curve to a two-state unfolding model. The midpoint of the transition is the melting temperature (Tm). A higher Tm indicates greater thermal stability.[21]

Conclusion and Strategic Outlook

The choice between Phenylglycine and (2-Fluorophenyl)glycine in peptide design is a strategic one, dictated by the desired balance of stability, activity, and synthetic feasibility.

  • Phenylglycine serves as a tool for conformational constraint but introduces a significant synthetic risk of racemization, which must be carefully managed through optimized coupling conditions.[3][4]

  • (2-Fluorophenyl)glycine emerges as a superior alternative for enhancing stability. The ortho-fluoro substitution provides a dual benefit of electronic shielding and steric hindrance, leading to remarkable improvements in proteolytic resistance and often enhancing thermal stability.[7][9]

For drug development professionals, the incorporation of (2-Fluorophenyl)glycine represents a rational and robust strategy to engineer next-generation peptide therapeutics with improved pharmacokinetic profiles. While the impact on target affinity must always be empirically validated, the stability advantages offered by this modification provide a compelling rationale for its inclusion in the peptide chemist's toolkit.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24). Available from: [Link]

  • Liang, C., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. Available from: [Link]

  • Kneis, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]

  • El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 329-336. Available from: [Link]

  • Mycock, C., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6211. Available from: [Link]

  • Jenssen, H., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available from: [Link]

  • Boddy, C. (n.d.). Thermal denaturation of protein (by circular dichroism). Boddy Lab. Available from: [Link]

  • Liang, C., Behnam, M. A., & Klein, C. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Available from: [Link]

  • Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 129(51), 15815-15822. Available from: [Link]

  • Sharma, G., et al. (2014). Conformational behavior of phenylglycines and hydroxyphenylglycines and non-planarity of phenyl rings. Journal of Molecular Modeling, 20(11), 2498. Available from: [Link]

  • Cryle, M. J., & Schkenat, J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 969-1009. Available from: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). To Study the Thermal Stability of Proteins. Available from: [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Available from: [Link]

  • Kneis, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available from: [Link]

  • Ali, A., et al. (2021). Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. bioRxiv. Available from: [Link]

  • Ali, A., et al. (2022). Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. Journal of Molecular Biology, 434(10), 167554. Available from: [Link]

  • Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions. Nature Protocols, 1(6), 2527-2535. Available from: [Link]

  • Kneis, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ResearchGate. Available from: [Link]

  • The Side Eye. (2022, January 8). Thermal Denaturation of Proteins using Circular Dichroism || Practical Biochemistry. YouTube. Available from: [Link]

  • Crisma, M., et al. (2001). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Biopolymers, 60(1), 1-8. Available from: [Link]

  • Toniolo, C., et al. (1983). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. International Journal of Peptide and Protein Research, 22(5), 603-610. Available from: [Link]

  • Awad, L., & Ayoup, M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1564-1581. Available from: [Link]

  • Pimlott, S. L., et al. (2022). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 27(19), 6296. Available from: [Link]

  • Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(s2). Available from: [Link]

  • Wang, Y., et al. (2021). Fluorinated peptide biomaterials. Advanced Drug Delivery Reviews, 175, 113813. Available from: [Link]

  • Jotterand, N., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(16), 3583. Available from: [Link]

  • Jenssen, H., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. Available from: [Link]

  • Gao, T., et al. (2015). Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion. Journal of Biological Chemistry, 290(31), 19302-19309. Available from: [Link]

  • Gerling, U. I., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(3), 1319-1330. Available from: [Link]

  • Fluence Analytics. (2024, October 15). Assessing peptide stability under thermal stress conditions. News-Medical.net. Available from: [Link]

  • Lin, Y. (2024). A study of the effects of an amino acid residue on the thermal stability of a collagen triple helix in varied sequence context, pH, and ionic strength of the buffer. CUNY Academic Works. Available from: [Link]

  • Minervino, A., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. Available from: [Link]

  • Zorzi, A., et al. (2017). De novo evolution of target-specific peptides that survive oral administration. Infoscience. Available from: [Link]

  • Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Mendeley. Available from: [Link]

  • Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Semantic Scholar. Available from: [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Available from: [Link]

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Comparative

The Strategic Advantage of Fluorination: A Comparative Efficacy Guide to (2-Fluorophenyl)glycine Derivatives in CNS Drug Discovery

For drug development professionals, the quest for molecular scaffolds that confer both high potency and favorable pharmacokinetic profiles is perpetual. Among the myriad of chemical modifications, the strategic incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the quest for molecular scaffolds that confer both high potency and favorable pharmacokinetic profiles is perpetual. Among the myriad of chemical modifications, the strategic incorporation of fluorine has emerged as a particularly powerful tool. This guide provides an in-depth technical comparison of the efficacy of (2-Fluorophenyl)glycine derivatives, focusing on their role as modulators of critical central nervous system (CNS) targets. We will dissect the experimental data that underscores the profound impact of fluorination on bioactivity, moving beyond theoretical advantages to present a clear, data-driven comparison.

The Rationale for Fluorination: More Than Just a Hydrogen Mimic

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a suite of unique properties to a molecule.[1][2] While sterically similar to hydrogen, fluorine's electronic effects can dramatically alter a compound's pKa, dipole moment, and metabolic stability.[3][4] In medicinal chemistry, this often translates to:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can create favorable electrostatic interactions with protein targets, increasing binding affinity and potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[5]

  • Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier—a critical attribute for CNS-acting drugs.

This guide will focus on derivatives of phenylglycine, an amino acid scaffold that has proven fruitful in targeting key players in neurotransmission. Specifically, we will examine how the introduction of a fluorine atom at the ortho-position of the phenyl ring transforms a simple amino acid derivative into a highly potent neuromodulator.

The Target: Glycine Transporter 1 (GlyT1) and its Role in Neuromodulation

Our comparative analysis centers on the Glycine Transporter 1 (GlyT1), a critical regulator of glycine concentrations in the brain.[6][7] Glycine is a fascinating neurotransmitter with a dual role: it is the primary inhibitory neurotransmitter in the spinal cord and brainstem, but in the forebrain, it acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[8][9] For an NMDA receptor to be activated by glutamate, glycine must also be bound to its distinct site on the NR1 subunit.[8]

By removing glycine from the synaptic cleft, GlyT1 maintains a subsaturating level of glycine at the NMDA receptor.[9] Therefore, inhibiting GlyT1 presents a compelling therapeutic strategy: it increases synaptic glycine levels, which in turn enhances NMDA receptor function. This potentiation of NMDA receptor-mediated signaling is a promising approach for treating disorders associated with NMDA receptor hypofunction, most notably the negative and cognitive symptoms of schizophrenia.[6][10]

cluster_0 Presynaptic Glutamatergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds GlyT1 GlyT1 Glycine_syn Glycine Glycine_syn->GlyT1 Reuptake Glycine_syn->NMDAR Co-agonist Binding NFPS (2-Fluorophenyl)glycine Derivative (NFPS) NFPS->GlyT1 Inhibits Ca_ion Ca²+ Influx (Neuronal Activation) NMDAR->Ca_ion Opens Channel

GlyT1 Inhibition Potentiates NMDA Receptor Signaling.

Comparative Efficacy: The Power of a Single Fluorine Atom

To illustrate the dramatic impact of fluorination and other structural modifications, we will compare a highly potent (2-Fluorophenyl)glycine derivative against its parent amino acid scaffold. The exemplar fluorinated compound is N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS) , a well-characterized, potent, and selective GlyT1 inhibitor.[6][11] We will compare its efficacy to Sarcosine (N-methylglycine), the foundational amino acid from which it is derived.[3]

The inhibitory activity of these compounds is determined using a [³H]Glycine Uptake Assay, a standard method for quantifying a compound's ability to block the transporter. The key metric is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce glycine uptake by 50%. A lower IC₅₀ value indicates greater potency.

CompoundStructureModification from SarcosineTargetIC₅₀ (nM)Fold Increase in Potency
Sarcosine Sarcosine Structure-GlyT1~91,000[3]1x (Baseline)
NFPS NFPS StructureAddition of a lipophilic 3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl groupGlyT122 [10]~4136x

Table 1: Comparative Inhibitory Potency against Glycine Transporter 1 (GlyT1).

Causality Behind the Efficacy Leap

The ~4000-fold increase in potency from Sarcosine to NFPS is a testament to rational drug design. While Sarcosine is a competitive substrate for GlyT1, its affinity is low.[3] NFPS achieves its high potency through several key features:

  • Lipophilic Tail: The large, hydrophobic propyl-phenylphenoxy group provides extensive non-polar interactions with the transporter protein, anchoring the molecule in the binding site. This is a common strategy to increase the potency of transporter inhibitors.[7][11]

  • Non-Competitive Inhibition: Unlike the parent sarcosine, NFPS acts as a non-competitive, and functionally irreversible, inhibitor.[7][11] This means it binds to a site distinct from the glycine binding site, locking the transporter in a non-functional conformation. This mode of inhibition is often more persistent and potent.

  • The Role of Fluorine: The fluorine atom on the phenyl ring is critical. While a direct comparison to a non-fluorinated NFPS analog is not available in the literature, the inclusion of this feature in such a potent molecule is not accidental. The high electronegativity of the fluorine atom alters the electronic distribution of the phenyl ring, potentially creating favorable dipole interactions or hydrogen bonds with residues in the transporter's binding pocket, thereby enhancing affinity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to determine the efficacy of GlyT1 inhibitors.

[³H]Glycine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.

Materials:

  • HEK-293 cells stably expressing human GlyT1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • [³H]Glycine (specific activity ~40-60 Ci/mmol).

  • Test compounds (e.g., NFPS) and control compounds (e.g., Sarcosine) dissolved in DMSO.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Plate the GlyT1-expressing HEK-293 cells in 96-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed KRH buffer.

  • Pre-incubation: Add 100 µL of KRH buffer containing the desired concentration of the test compound (or vehicle, e.g., 0.1% DMSO, for control wells) to each well. Incubate the plate for 20 minutes at 37°C.

  • Initiation of Uptake: Add 100 µL of KRH buffer containing [³H]Glycine (final concentration typically 10-50 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for 10 minutes at 37°C. This time should be within the linear range of glycine uptake.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the reaction mixture and washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% Triton X-100 or 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake from wells containing a high concentration of a known inhibitor (e.g., 10 mM non-radiolabeled glycine).

    • Subtract non-specific counts from all other counts to get specific uptake.

    • Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow Experimental Workflow: [³H]Glycine Uptake Assay A 1. Plate GlyT1-expressing HEK-293 cells B 2. Wash cells with KRH buffer A->B C 3. Pre-incubate with Test Compound (e.g., NFPS) B->C D 4. Add [³H]Glycine to initiate uptake C->D E 5. Incubate at 37°C (10 min) D->E F 6. Terminate uptake with cold buffer wash E->F G 7. Lyse cells F->G H 8. Quantify radioactivity (Scintillation Counting) G->H I 9. Calculate IC₅₀ H->I

Workflow for the [³H]Glycine Uptake Inhibition Assay.

Conclusion: The Future of Fluorinated Glycine Derivatives

This guide demonstrates the exceptional potency that can be achieved by applying rational drug design principles, specifically the strategic incorporation of fluorine and lipophilic moieties, to a simple amino acid scaffold. The transformation of sarcosine from a micromolar substrate to the nanomolar inhibitor NFPS highlights the power of this approach. The (2-Fluorophenyl)glycine motif and its derivatives represent a highly valuable class of compounds for modulating CNS targets. As our understanding of structure-activity relationships deepens, these fluorinated building blocks will undoubtedly continue to be a cornerstone in the development of next-generation therapeutics for complex neurological and psychiatric disorders.

References

  • Chen, L., et al. (2003). The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. Journal of Neuroscience, 23(24), 8549-8557. [Link]

  • Aubrey, K. R., & Vandenberg, R. J. (2001). N[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS) is a selective persistent inhibitor of glycine transport. British Journal of Pharmacology, 134(7), 1429–1436. [Link]

  • Amir Mohammadzadeh. (2022). GLYCINE TRANSPORTER INHIBITORS IN MANAGEMENT OF NEUROPATHIC PAIN. Semantic Scholar. [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites. Molecular Pharmacology, 74(6), 1693-1705. [Link]

  • Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. Neuropharmacology, 57(5-6), 551–555. [Link]

  • Pochwat, B., et al. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 23(15), 8111. [Link]

  • Harsing, L. G., Jr., et al. (2010). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. Current Medicinal Chemistry, 17(34), 4177-4191. [Link]

  • Harsing, L. G., Jr., et al. (2003). The glycine transporter-1 inhibitors NFPS and Org 24461: a pharmacological study. Pharmacology, Biochemistry and Behavior, 74(4), 811-825. [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites. ResearchGate. [Link]

  • Pinto, M. C. X., et al. (2024). Glycine transporter-1 inhibition by NFPS promotes neuroprotection against striatal damage models. Neuroscience Letters, 827, 137715. [Link]

  • Wolkenberg, S. E., et al. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5233-5238. [Link]

  • Wolkenberg, S. E., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972. [Link]

  • Paparo, A., et al. (2008). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. [Link]

  • Tressler, C. M., & Zito, P. M. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 14, 2184-2223. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 12(35), 22699-22730. [Link]

  • Sharma, G., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2351. [Link]

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Validation

A Researcher's Guide to the Validation of Analytical Methods for Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and protein engineering, fluorinated amino acids have emerged as invaluable tools. Their unique physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and protein engineering, fluorinated amino acids have emerged as invaluable tools. Their unique physicochemical properties, including altered steric and electronic profiles, can significantly enhance the stability, bioactivity, and pharmacokinetic properties of peptides and proteins. Furthermore, the 19F nucleus serves as a sensitive and background-free NMR probe for studying protein structure and dynamics.[1][2] However, the accurate and reliable quantification of these modified amino acids presents unique analytical challenges.

This guide provides a comprehensive comparison of analytical methods for the validation of fluorinated amino acids. Grounded in the principles of scientific integrity and regulatory expectations, this document will delve into the nuances of various techniques, supported by experimental insights and authoritative guidelines. Our objective is to equip researchers with the knowledge to select and validate analytical methods that are not only fit for purpose but also generate robust and defensible data.

The Analytical Imperative: Why Method Validation is Non-Negotiable

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[3] For fluorinated amino acids, this means ensuring that the chosen method can accurately and precisely quantify the analyte, often in complex biological matrices, without interference from its non-fluorinated counterparts or other components.[4][5] Failure to properly validate an analytical method can lead to unreliable data, jeopardizing research outcomes and regulatory submissions.[5]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a framework for analytical method validation.[6][7] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle and Quality-by-Design (QbD) approach, moving away from a one-time validation event to a continuous process of ensuring method performance.[3][8]

Key Validation Parameters: A Foundation of Trust

A robust analytical method validation protocol assesses several key performance characteristics to ensure the reliability of the data generated.[9] These parameters, as outlined by the ICH, form the bedrock of a trustworthy analytical system.[9][10]

Validation Parameter Description Typical Acceptance Criteria (Example for HPLC)
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9]The analyte peak should be well-resolved from other components (e.g., non-fluorinated analog, impurities) with a resolution factor (Rs) > 1.5. No significant interference at the analyte's retention time in blank samples.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]Correlation coefficient (r²) ≥ 0.995 over the specified concentration range.
Accuracy The closeness of the test results obtained by the method to the true value.[9]Percent recovery of spiked samples should be within 80-120% of the true value.
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]Relative Standard Deviation (%RSD) for replicate injections should be ≤ 2%. For intermediate precision, %RSD should be within established laboratory limits.
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should encompass the expected concentrations of the analyte in the samples to be analyzed.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]No significant change in results when parameters like mobile phase composition, pH, column temperature, or flow rate are slightly varied.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for fluorinated amino acids is dictated by the specific research question, the nature of the sample, and the required sensitivity and selectivity. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for amino acid analysis due to its high resolution and sensitivity.[11] Since most amino acids, including their fluorinated analogs, lack a strong chromophore for UV detection, a derivatization step is often necessary.[11][12]

  • Pre-column Derivatization: This approach involves reacting the amino acids with a labeling agent before injection into the HPLC system.[11] Common reagents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[13] This method offers high sensitivity and is compatible with widely available reversed-phase columns.[4][11] For instance, a method using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) derivatization has been successfully employed for the sensitive detection of D/L-amino acids.[14]

  • Post-column Derivatization: In this method, derivatization occurs after the amino acids are separated on the column. Ion-exchange chromatography is often the separation mode of choice, valued for its accuracy and reproducibility, especially with complex samples.[11]

Causality in Experimental Choices: The selection between pre- and post-column derivatization depends on the complexity of the sample matrix and the desired throughput. Pre-column derivatization is often preferred for its speed and sensitivity, while post-column derivatization can be more robust for complex biological samples. The choice of a C18 column in reversed-phase HPLC is based on its ability to effectively separate the relatively nonpolar derivatized amino acids.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The inherent polarity and low volatility of amino acids necessitate a derivatization step to make them amenable to GC analysis.[15] Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to replace active hydrogens on the amino and carboxyl groups, thereby increasing volatility.[15] Another approach involves the conversion of amino acids to their N(O,S)-perfluoroacyl perfluoroalkyl esters.[16]

Causality in Experimental Choices: Derivatization is a critical step in GC-MS analysis of amino acids. The choice of derivatizing agent is crucial for achieving good chromatographic separation and stable derivatives.[17] The use of a mass spectrometric detector provides high selectivity and allows for the identification of analytes based on their mass spectra.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR spectroscopy stands out as a particularly powerful tool for the analysis of fluorinated amino acids.[1] The 19F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and its chemical shift is highly sensitive to the local electronic environment, providing a large spectral dispersion and making it an excellent probe for structural and dynamic studies of proteins.[1][18] 19F NMR can be used to directly detect and quantify fluorinated amino acids in complex mixtures, often without the need for chromatographic separation.[19]

Causality in Experimental Choices: The choice of 19F NMR is driven by the desire for a non-destructive, quantitative technique that provides structural information. The absence of endogenous fluorine in most biological systems results in background-free spectra, enhancing the sensitivity of detection.[1][2]

Experimental Protocols: A Step-by-Step Guide

To ensure transparency and reproducibility, detailed experimental protocols are essential. The following sections provide generalized, yet comprehensive, methodologies for the validation of analytical methods for fluorinated amino acids using HPLC and GC-MS.

HPLC Method Validation Protocol

This protocol outlines the steps for validating a reversed-phase HPLC method with pre-column derivatization for the quantification of a fluorinated amino acid.

1. System Suitability:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Prepare a standard solution of the fluorinated amino acid and its non-fluorinated counterpart.

    • Inject the solution six times.

    • Calculate the resolution (Rs), tailing factor (T), and theoretical plates (N) for the analyte peak.

    • Calculate the %RSD of the peak area for the six replicate injections.

  • Acceptance Criteria: Rs > 2.0, T ≤ 1.5, N > 2000, %RSD ≤ 2.0%.

2. Specificity:

  • Objective: To demonstrate that the method is able to separate the analyte from potential interferences.

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample spiked with the fluorinated amino acid and its non-fluorinated analog.

    • Analyze a sample containing potential impurities or degradation products.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank sample. The analyte peak should be baseline resolved from other components.

3. Linearity and Range:

  • Objective: To establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Procedure:

    • Prepare a series of at least five calibration standards of the fluorinated amino acid covering the expected concentration range.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

  • Acceptance Criteria: r² ≥ 0.995.

4. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples at three concentration levels (low, medium, high) within the linear range by spiking a blank matrix with known amounts of the fluorinated amino acid.

    • Analyze each sample in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the fluorinated amino acid at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: %RSD ≤ 2.0% for repeatability and intermediate precision.

6. Robustness:

  • Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Analyze a sample under each of the modified conditions.

    • Evaluate the impact on system suitability parameters and analyte quantification.

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, accuracy, and precision.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Lifecycle Management Define ATP Define Analytical Target Profile (ATP) Risk Assessment Conduct Risk Assessment (ICH Q9) Define ATP->Risk Assessment Develop Method Develop Analytical Procedure Risk Assessment->Develop Method Validation Protocol Write Validation Protocol Develop Method->Validation Protocol Execute Validation Execute Validation Experiments Validation Protocol->Execute Validation Validation Report Generate Validation Report Execute Validation->Validation Report Routine Use Routine Method Use Validation Report->Routine Use Monitoring Continuous Monitoring & Revalidation Routine Use->Monitoring

Caption: A workflow for analytical method validation and lifecycle management.

Conclusion: Ensuring Data Integrity in Fluorinated Amino Acid Research

The validation of analytical methods for fluorinated amino acids is a critical exercise that underpins the reliability and scientific validity of research and development in this exciting field. By adhering to the principles outlined in this guide and the established regulatory frameworks, researchers can ensure that their analytical data is accurate, precise, and fit for its intended purpose. A well-validated method is not merely a regulatory requirement; it is a fundamental component of good scientific practice that fosters confidence in experimental outcomes and accelerates the translation of promising research into tangible advancements.

References

  • ProPharma. (2024, June 25).
  • U.S. Food and Drug Administration. (n.d.).
  • ResolveMass Laboratories Inc. (2025, December 26).
  • AMSbiopharma. (2025, July 22).
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  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2)
  • Lab Manager. (2025, October 22).
  • BenchChem. (2025). Application Notes and Protocols for Fluorine Labeling of Proteins for NMR Analysis.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • Wang, Y., et al. (n.d.).
  • Luchinat, C., et al. (2023, January 5). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
  • Zanotti, G., et al. (2006, May 5). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed.
  • Akiyama, Y., et al. (2019, December 30). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method.
  • University of Southampton. (n.d.).
  • Mykhailiuk, P. (n.d.). New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids.
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  • Tsikas, D., et al. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI.
  • Patel, S. M., et al. (n.d.). HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. SciSpace.
  • Gapsys, V., et al. (2022, January 6). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv.
  • ResearchGate. (2016, January 22).
  • JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
  • Chromatography Online. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision.
  • Gapsys, V., et al. (2022, March 30). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field.
  • Gapsys, V., et al. (n.d.). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PMC.
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Comparative

The 2-Fluoro Advantage: A Comparative Guide to the Enhanced Biological Activity of Phenylglycine Amides

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of 2-fluoro-substituted phenylglycine amides and their non-fluorinated counterparts, with a focus on their application as anticonvulsant agents. By examining the underlying mechanistic principles and providing supporting experimental data from analogous compounds, we will illustrate the significant impact of this seemingly minor structural modification.

The Rationale for Fluorine Substitution: Beyond Simple Bioisosterism

The substitution of a hydrogen atom with fluorine at the ortho-position of the phenyl ring in phenylglycine amides is not a mere isosteric replacement. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart a range of advantageous physicochemical properties to the molecule. These properties can profoundly influence the compound's biological activity, metabolism, and pharmacokinetic profile.[1]

One key effect of ortho-fluoro substitution is the potential for intramolecular hydrogen bonding between the fluorine atom and the amide proton. This interaction can lead to a more planar and rigid conformation of the molecule, which may enhance its binding affinity to the target receptor.[2] Furthermore, this intramolecular hydrogen bond can shield the polar amide group, effectively increasing the molecule's lipophilicity and, consequently, its ability to cross the blood-brain barrier—a critical attribute for centrally acting drugs like anticonvulsants.[2]

From a metabolic standpoint, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[3][4] This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability of the drug.

Comparative Anticonvulsant Activity: Insights from Structurally Related Compounds

In a comprehensive study of phenylmethylenehydantoins, various substitutions on the phenyl ring were evaluated for their anticonvulsant efficacy in the maximal electroshock (MES) seizure model in mice.[5] The MES test is a reliable predictor of a compound's ability to prevent the spread of seizures, a hallmark of generalized tonic-clonic seizures.[6]

Compound/SubstituentAnticonvulsant Activity (EDMES(2.5) in mg/kg)
Non-fluorinated Analog
Unsubstituted PhenylLess Active/Inactive
Halogenated Analogs
2-FluoroGood Activity (EDMES(2.5) ranging from 28 to 90 mg/kg)
4-ChloroGood Activity
4-BromoGood Activity
Other Substituted Analogs
4-TrifluoromethylGood Activity
Alkyl SubstituentsGood Activity
Polar Groups (-NO2, -CN, -OH)Less Active/Inactive

Table 1: Comparative anticonvulsant activity of substituted phenylmethylenehydantoins in the MES test. Data extracted from a structure-activity relationship study.[5]

The data clearly indicates that substitution with electron-withdrawing groups like halogens and trifluoromethyl at various positions on the phenyl ring confers significant anticonvulsant activity.[5] Notably, the ortho-fluoro substitution was among the modifications that resulted in potent anticonvulsant effects.[5] This suggests that the electronic and conformational changes induced by the 2-fluoro substituent are beneficial for the interaction with the molecular target.

Proposed Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for many anticonvulsant drugs, including those structurally related to phenylglycine amides, is the modulation of voltage-gated sodium channels (VGSCs).[6] These channels are crucial for the initiation and propagation of action potentials in neurons. In epileptic states, neurons can become hyperexcitable, leading to uncontrolled firing and seizures.

Anticonvulsant drugs often bind to the inactivated state of the VGSC, stabilizing it and thereby reducing the number of channels available to open and propagate further action potentials. This "use-dependent" block is more pronounced in rapidly firing neurons, such as those in an epileptic focus.

Molecular modeling studies have elucidated the binding of anticonvulsant drugs within the inner pore of the VGSC.[7][8] The common pharmacophore for many of these drugs includes an aromatic ring that engages in an aromatic-aromatic interaction with a tyrosine residue (e.g., Tyr-1771 in NaV1.2) and a polar amide or imide group that forms a hydrogen bond with the aromatic ring of a phenylalanine residue (e.g., Phe-1764).[7]

The introduction of a 2-fluoro substituent on the phenyl ring of a phenylglycine amide can enhance these interactions in several ways:

  • Enhanced Aromatic Interactions: The high electronegativity of the fluorine atom can polarize the aromatic ring, potentially strengthening the π-π stacking interaction with the tyrosine residue in the binding pocket.

  • Favorable Conformation: As previously mentioned, the intramolecular hydrogen bond induced by the ortho-fluoro group can pre-organize the molecule into a conformation that is more favorable for binding to the receptor.

  • Increased Binding Site Occupancy: The enhanced metabolic stability of the fluorinated compound can lead to higher and more sustained concentrations at the target site, resulting in greater channel blockade.

G cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Mechanism of 2-Fluoro-Phenylglycine Amide AP Action Potential VGSC_open Voltage-Gated Na+ Channel (Open) AP->VGSC_open arrives Na_influx Na+ Influx VGSC_open->Na_influx Depolarization Depolarization Na_influx->Depolarization Neurotransmitter_release Neurotransmitter Release Depolarization->Neurotransmitter_release Receptor Neurotransmitter Receptor Neurotransmitter_release->Receptor Neurotransmitter Postsynaptic_potential Excitatory Postsynaptic Potential Receptor->Postsynaptic_potential activation Drug 2-Fluoro-Phenylglycine Amide VGSC_inactivated Voltage-Gated Na+ Channel (Inactivated) Drug->VGSC_inactivated Binds and Stabilizes No_Na_influx Reduced Na+ Influx VGSC_inactivated->No_Na_influx Reduced_excitability Reduced Neuronal Excitability No_Na_influx->Reduced_excitability Reduced_excitability->AP Prevents Excessive Firing

Caption: Proposed mechanism of action for 2-fluoro-phenylglycine amides.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the primary in vivo anticonvulsant and neurotoxicity assays are provided below.

Synthesis of 2-Fluoro-Phenylglycine Amides

The synthesis of 2-fluoro-phenylglycine amides can be achieved through standard peptide coupling procedures. A general workflow is outlined below:

G start 2-Fluorophenylglycine protect N-protection (e.g., Boc) start->protect activate Carboxyl Activation (e.g., DCC/NHS or HOBt/EDC) protect->activate couple Coupling with desired amine activate->couple deprotect N-deprotection (e.g., TFA) couple->deprotect product 2-Fluoro-phenylglycine Amide deprotect->product

Caption: General synthetic workflow for 2-fluoro-phenylglycine amides.

Step-by-Step Methodology:

  • N-Protection: Protect the amino group of 2-fluorophenylglycine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc2O), in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane and water.

  • Carboxyl Group Activation: Activate the carboxylic acid of the N-protected 2-fluorophenylglycine. This can be achieved using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), or 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Amide Bond Formation: React the activated ester with the desired amine in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • N-Deprotection: Remove the N-protecting group. For a Boc group, this is typically done using trifluoroacetic acid (TFA) in DCM.

  • Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Maximal Electroshock (MES) Seizure Test

This test evaluates the ability of a compound to prevent the tonic hindlimb extension induced by a supramaximal electrical stimulus, modeling generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Drug Administration: Administer the test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.) at various doses. A control group should receive the vehicle only.

  • Electrical Stimulation: At the time of peak effect (e.g., 30 or 60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test assesses a compound's ability to raise the seizure threshold against a chemical convulsant, modeling absence and myoclonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: As described for the MES test.

  • Drug Administration: Administer the test compound or vehicle i.p. at various doses.

  • Convulsant Administration: At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in the majority of control animals (e.g., 85 mg/kg).

  • Observation: Observe the mice for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

  • Data Analysis: An animal is considered protected if no clonic seizure is observed. Calculate the percentage of protected animals and the ED50.

Rotarod Test for Neurotoxicity

This test evaluates the potential for a compound to cause motor impairment.

Step-by-Step Methodology:

  • Animal Training: Train the mice to stay on a rotating rod (e.g., at 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 days prior to the test.

  • Drug Administration: Administer the test compound or vehicle i.p. at various doses.

  • Testing: At the time of peak effect, place the mice on the rotarod, which is rotating at a constant speed or accelerating.

  • Observation: Record the time each mouse remains on the rod. A fall from the rod is considered an endpoint.

  • Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals fail to remain on the rod for a predetermined time.

Conclusion

The incorporation of a 2-fluoro substituent into the phenylglycine amide scaffold represents a highly effective strategy for enhancing anticonvulsant activity. The unique electronic and steric properties of fluorine can lead to improved metabolic stability, increased blood-brain barrier penetration, and enhanced binding affinity to voltage-gated sodium channels. While direct comparative data for 2-fluoro-phenylglycine amides is still emerging, the wealth of information from structurally related compounds strongly supports the "2-fluoro advantage." This guide provides a solid foundation for researchers and drug development professionals to explore this promising chemical space in the ongoing quest for safer and more effective antiepileptic therapies.

References

  • Abram, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(11), 3635. [Link]

  • Cejas, L. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Organic and Inorganic Chemistry. [Link]

  • Fayed, E. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134. [Link]

  • Fozzard, H. A., & Lipkind, G. M. (2013). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology, 83(5), 941-949. [Link]

  • Gao, Y., et al. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. RSC Advances, 5(128), 105809-105817. [Link]

  • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels. Molecular Pharmacology, 68(6), 1611-1622. [Link]

  • Perreault, H., et al. (2019). Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. ACS Chemical Neuroscience, 10(1), 546-556. [Link]

  • HCPLive. (2018). Study Yields Clues to Molecular Functions of Sodium Channel Blocking Drugs. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 8, 591. [Link]

  • Chen, H-H., et al. (2024). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2406025. [Link]

  • Pandeya, S. N., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Acta Pharmaceutica, 54(1), 17-30. [Link]

  • Maggs, J. L., et al. (1998). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry, 41(20), 3864-3873. [Link]

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Chen, H-H., et al. (2024). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2406025. [Link]

  • Balan, I., et al. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 23(10), 5693. [Link]

  • de Lima, D. P., et al. (2025). Structure–activity relationship of phenytoinergic antiepileptic drugs related to ameltolide. Medicinal Chemistry Research. [Link]

  • Löscher, W., & Schmidt, D. (2025). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy Research. [Link]

  • Li, Y., et al. (2016). Lysine and the Na+/K+ Selectivity in Mammalian Voltage-Gated Sodium Channels. PLoS ONE, 11(9), e0162413. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Fluorophenyl)glycine hydrochloride

Advanced Laboratory Safety & PPE Protocol: Handling (2-Fluorophenyl)glycine Hydrochloride (2-Fluorophenyl)glycine hydrochloride (CAS: 709665-70-3) is a highly specialized fluorinated amino acid building block widely util...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & PPE Protocol: Handling (2-Fluorophenyl)glycine Hydrochloride

(2-Fluorophenyl)glycine hydrochloride (CAS: 709665-70-3) is a highly specialized fluorinated amino acid building block widely utilized in drug development and complex peptide synthesis ([1]). While it enables the synthesis of advanced active pharmaceutical ingredients (APIs), its dual nature as a fluorinated aromatic and a hydrochloride salt presents specific operational hazards. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), handling workflows, and disposal logistics.

Mechanistic Toxicology & Hazard Causality

To select the appropriate PPE, researchers must first understand the chemical causality of the hazards associated with this compound:

  • Acidic Dissociation: As a hydrochloride salt, the compound is hygroscopic. Upon contact with ambient moisture—such as sweat on the skin or mucosal fluids in the respiratory tract—it dissociates to release localized hydrochloric acid (HCl). This causes acute contact dermatitis and ocular irritation ([2]).

  • Enhanced Lipophilicity: The incorporation of the fluorine atom onto the phenyl ring increases the molecule's lipophilicity. If the compound is dissolved in organic solvents (e.g., DMSO, DMF), dermal penetration is significantly enhanced compared to non-fluorinated amino acids ([3]).

  • Thermal Degradation: Under extreme heat or aggressive reaction conditions, the compound decomposes to release highly toxic hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx) ([4]).

Personal Protective Equipment (PPE) Matrix

The following PPE matrix summarizes the quantitative and qualitative requirements for handling this compound safely.

PPE CategorySpecificationCausality / Mechanistic Justification
Dermal (Gloves) Double-layered Nitrile (Min. 6 mil thickness)Nitrile provides excellent resistance to the solid salt. Double-gloving is required to prevent breakthrough if the powder is accidentally dissolved in organic solvents ([3]).
Ocular Tight-fitting, non-vented safety gogglesPrevents airborne acidic dust from contacting the moisture of the eyes, which would generate localized hydrochloric acid ([2]).
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a Class II Biosafety Cabinet or Chemical Fume Hood to prevent inhalation of hygroscopic dust ([5]).
Body Flame-resistant, knee-length lab coatProtects against static discharge during powder transfer and provides a barrier against accidental spills ([6]).

Standard Operating Procedure: Handling & Weighing

A self-validating protocol ensures that every step includes a built-in check to confirm safety.

  • Step 1: Environmental Verification. Before opening the container, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital hood monitor or use a delicate tissue to visually confirm inward directional airflow ([6]).

  • Step 2: PPE Donning. Don the PPE as specified in the matrix above. Ensure gloves are pulled over the cuffs of the lab coat to eliminate exposed skin at the wrists.

  • Step 3: Static Mitigation. Because (2-Fluorophenyl)glycine hydrochloride is a fine powder, it is prone to electrostatic aerosolization. Use a grounded, anti-static micro-spatula for weighing.

  • Step 4: Closed-System Transfer. Weigh the compound directly into a tared, sealable reaction vial. Seal the vial before removing it from the fume hood. Causality: This prevents the dissemination of acidic dust into the general laboratory environment ([5]).

  • Step 5: Decontamination. Wipe down the balance and hood surface with a 70% ethanol solution, followed by a mildly basic wipe (e.g., dilute sodium bicarbonate) to neutralize any microscopic HCl salt residues ([2]).

HandlingWorkflow Prep 1. Pre-Operation Verify Fume Hood Airflow PPE 2. Don PPE Double Nitrile, Goggles, Coat Prep->PPE Weigh 3. Weighing Use Anti-static Spatula PPE->Weigh Transfer 4. Transfer Closed System/Sealed Vial Weigh->Transfer Clean 5. Decontamination Wipe with 70% EtOH/Base Transfer->Clean

Step-by-step handling workflow for (2-Fluorophenyl)glycine hydrochloride.

Emergency Spill Response & Decontamination

In the event of a spill, standard sweeping will aerosolize the acidic powder. Follow this causality-driven response plan:

  • Step 1: Assessment & Evacuation. If the spill exceeds 50 grams or occurs outside a fume hood, evacuate the immediate area to allow HVAC systems to clear airborne particulates ([7]).

  • Step 2: Containment. Do not use dry sweeping. Cover the spill with a damp, chemically inert absorbent pad. Causality: The moisture traps the dust, while the pad prevents the resulting dilute acid from spreading.

  • Step 3: Neutralization. Apply a solid neutralizing agent, such as sodium bicarbonate (NaHCO₃), to the perimeter and top of the spill. Validation: The cessation of mild effervescence indicates that the hydrochloride salt has been successfully neutralized ([2]).

  • Step 4: Collection. Use a non-sparking scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Do not use glass, as trace HF generation from thermal anomalies could etch the container ([3]).

SpillResponse Start Spill Detected: (2-Fluorophenyl)glycine HCl Assess Assess Spill Volume & Dust Generation Start->Assess Evac Evacuate & Ventilate (If > 50g or airborne) Assess->Evac High Risk PPE Don Advanced PPE (N95/P100, Nitrile) Assess->PPE Low Risk Evac->PPE Contain Containment: Cover with damp absorbent PPE->Contain Neutralize Neutralize HCl: Apply NaHCO3 Contain->Neutralize Collect Collect & Seal in labeled HazMat Neutralize->Collect

Decision matrix and procedural workflow for chemical spill response.

Disposal Logistics

Proper disposal must account for both the halogenated nature of the compound and its acidity.

  • Solid Waste: Dispose of all contaminated PPE, weighing paper, and neutralized spill debris in a clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: If the compound is dissolved in a solvent, it must be segregated into a "Halogenated Organic Solvent" carboy. Crucial Check: Never mix this waste with strong oxidizers or basic solutions without prior neutralization, as exothermic reactions can trigger the release of toxic fluorinated gases ([2]).

References

  • University of North Carolina at Chapel Hill. "Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals". UNC Environment, Health and Safety. [Link]

  • California Institute of Technology. "General Lab Safety Procedure - Division of Chemistry and Chemical Engineering". Caltech Environment, Health, and Safety. [Link]

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